Isolongifolene

Catalog No.
S1504220
CAS No.
1135-66-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolongifolene

CAS Number

1135-66-6

Product Name

Isolongifolene

IUPAC Name

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1

InChI Key

CQUAYTJDLQBXCQ-MHTVFEQDSA-N

SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Isomeric SMILES

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C

natural sources of Isolongifolene Murraya koenigii

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Bioactivity of Isolongifolene

The following table summarizes the key information regarding the source and biological activity of this compound from Murraya koenigii:

Aspect Details
Natural Source Murraya koenigii (Curry leaf tree) [1] [2]
Compound Type Tricyclic sesquiterpene [1]
Core Bioactivity Neuroprotective effects [1] [2]
Key Mechanism Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis via regulation of the PI3K/AKT/GSK-3β signaling pathway [1]

Experimental Evidence and Molecular Mechanisms

In-depth studies, particularly on isolated compounds, provide evidence for the neuroprotective effects of this compound and its mechanism of action.

In Vitro Experimental Protocol

The neuroprotective action of this compound was demonstrated in a study using human SH-SY5Y neuroblastoma cells as a model [1].

  • Cell Line: SH-SY5Y neuroblastoma cells.
  • Treatment: Cells were treated with this compound at concentrations ranging from 0 to 50 µM for 26 hours.
  • Induction of Toxicity: Cell damage was induced by Rotenone, a compound known to cause oxidative stress and mitochondrial dysfunction, modeling aspects of neurodegenerative diseases.
  • Assays:
    • Cell Viability Assay: Used to measure the alleviation of Rotenone-induced cytotoxicity.
    • Apoptosis Analysis: Conducted to evaluate the reduction in programmed cell death.
    • Western Blot Analysis: Employed to detect changes in the expression levels of key proteins.
Key Findings and Signaling Pathway

The in vitro experiments yielded the following results [1]:

  • This compound significantly reduced Rotenone-induced cytotoxicity in a dose-dependent manner.
  • It attenuated Rotenone-induced apoptosis.
  • On a molecular level, this compound treatment led to:
    • Down-regulation of pro-apoptotic proteins (Bax, caspases-3, -6, -8, and -9).
    • Up-regulation of the anti-apoptotic protein Bcl-2.
    • Increased phosphorylation (activation) of PI3K, AKT, and GSK-3β.

The following diagram illustrates this protective signaling pathway:

G This compound This compound PI3K_Activation PI3K Activation (Phosphorylation) This compound->PI3K_Activation AKT_Activation AKT Activation (Phosphorylation) PI3K_Activation->AKT_Activation Activates GSK3b_Inhibition GSK-3β Inhibition (Phosphorylation) AKT_Activation->GSK3b_Inhibition Phosphorylates Apoptosis_Inhibition Inhibition of Apoptotic Factors (↓ Bax, ↓ Caspases) GSK3b_Inhibition->Apoptosis_Inhibition Leads to Cell_Protection Cell Protection (Reduced Cytotoxicity) Apoptosis_Inhibition->Cell_Protection

Broader Pharmacological Profile

Beyond its neuroprotective effects, research indicates that this compound possesses a broader spectrum of biological activities, which supports the traditional use of its source plant, Murraya koenigii, in treating various ailments [3] [1] [2].

  • Antioxidant: Combats oxidative stress.
  • Anti-inflammatory: Reduces inflammation.
  • Anticancer: Shows potential against cancer cells.

Analytical Methods for Profiling

To identify and profile this compound in plant extracts like those from Murraya koenigii, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique [4] [5]. The typical methodology is as follows:

  • Extraction: Essential oils are first extracted from fresh Murraya koenigii leaves via hydrodistillation using a Clevenger-type apparatus [5].
  • Analysis: The extracted oil is then analyzed by GC-MS.
  • GC Conditions: Common settings include using an Optima-5 capillary column with a temperature program starting at 60°C and gradually increasing to 250-280°C [4] [5].
  • MS Conditions: Electron ionization (EI) mode at 70 eV, with a mass scan range of 50-700 amu [4].
  • Identification: Compounds are identified by comparing their mass spectral fragmentation patterns and retention times with reference libraries (e.g., NIST, Wiley) [4].

References

Biological Activities and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Research highlights isolongifolene's potential in treating neurodegenerative diseases and organ injury, with effects mediated through specific molecular pathways.

G ILF This compound (ILF) P13K P13K ILF->P13K Promotes Phosphorylation AMPK AMPK ILF->AMPK Activates AKT AKT P13K->AKT Activates GSK3b GSK-3β AKT->GSK3b Phosphorylates (Inactivates) Outcome1 Reduced Oxidative Stress & Mitochondrial Dysfunction GSK3b->Outcome1 Outcome2 Inhibition of Apoptosis (Reduced Bax, Caspases) GSK3b->Outcome2 PGC1a PGC1α AMPK->PGC1a Activates Outcome3 Enhanced Mitochondrial Function PGC1a->Outcome3 Outcome4 Reduced Inflammation & Cell Death PGC1a->Outcome4

This compound activates PI3K/AKT/GSK-3β and AMPK-PGC1α pathways to reduce oxidative stress, apoptosis, and inflammation [1] [2].

Neuroprotective Effects

A 2018 study demonstrated this compound's protective effects against rotenone-induced neurotoxicity in human SH-SY5Y neuroblastoma cells [2].

  • Experimental Protocol: SH-SY5Y cells were divided into control, rotenone (100 nM), ILF (10 µM) + rotenone, and ILF alone groups. Assessments included MTT for cell viability, biochemical assays for oxidative stress, and western blotting for protein expression [2] [3].
  • Key Findings: Treatment significantly alleviated rotenone-induced cytotoxicity, oxidative stress, and mitochondrial dysfunction. It down-regulated pro-apoptotic proteins (Bax, caspases-3, 6, 8, 9) and up-regulated anti-apoptotic Bcl-2. Effects were mediated by regulating PI3K/AKT/GSK-3β signaling [2] [3].
Protection Against Liver Injury

A 2022 study investigated this compound in a mouse model of liver ischemia/reperfusion (I/R) injury [1].

  • In Vivo Protocol: Male C57BL/6J mice subjected to liver I/R injury pretreated with this compound (10, 20, 40 mg/kg). Liver damage assessed via serum ALT/AST levels and tissue necrosis analysis [1].
  • Key Findings: this compound pretreatment significantly reduced ALT, AST, and liver necrosis. The 40 mg/kg dose showed the most pronounced effect. Protection was linked to reduced oxidative stress, inflammation, apoptosis, and activation of the AMPK-PGC1α signaling pathway [1].

Synthesis and Industrial Relevance

This compound's complex tricyclic structure makes its synthesis challenging. A breakthrough used a biomimetic, supramolecular catalysis approach [4] [5].

  • Traditional Synthesis: Early syntheses were long and inefficient. For example, one required six steps to assemble a key intermediate, converted to this compound in four more steps [5].
  • Supramolecular Catalysis: A 2018 report described a short, four-step synthesis using a self-assembling hexameric resorcinarene capsule as a supramolecular catalyst. This system mimics natural enzyme cyclases by enclosing and stabilizing reactive cationic intermediates during terpene cyclization [4] [6] [5].

Potential as a Therapeutic Lead

The summarized activities and data position this compound as a promising scaffold for drug development.

Therapeutic Area Model/Assay Key Outcome Measures Proposed Mechanism of Action
Neuroprotection SH-SY5Y cells + Rotenone [2] [3] ↓ Cytotoxicity, ↓ ROS, ↑ Mitochondrial function, ↓ Apoptosis Activation of PI3K/AKT/GSK-3β signaling
Hepatoprotection Mouse Liver I/R model [1] ↓ ALT/AST levels, ↓ Necrotic area, ↓ Inflammation, ↓ Apoptosis Activation of AMPK-PGC1α signaling

Available from commercial chemical suppliers like MedChemExpress with purity ≥98.0%, typically supplied as a liquid and soluble in DMSO [3].

This compound is an active research subject. Future work should include more in vivo studies to validate efficacy and pharmacokinetics, detailed investigation of structure-activity relationships (SAR) to optimize properties, and exploration of its full anticancer potential.

References

Isolongifolene NMR spectroscopy data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectroscopy Data

The table below summarizes the key NMR data found in the literature for isolongifolene epoxide and its rearrangement ketones.

Compound Name Type of NMR Data Key NMR Characteristics and Chemical Shifts
This compound β-epoxide (3) [1] ( ^1\text{H} ) NMR H-7 proton: δ 3.15 (dd, J = 2.2, 2.9 Hz). This specific signal identifies the β-epoxide.
Ketone 4 [1] ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned with nOe experiments. Key nOe: Irradiation of H-7 showed nOe effects on Me-11a and Me-12a.
Ketone 5 [1] ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned. Key nOe: Irradiation of H-7 showed nOe effects on Me-11b and Me-12b.

Experimental Context and Workflow

The NMR data was generated within specific synthetic and rearrangement studies. The following diagram outlines the general chemical workflow.

G Longifolene Longifolene This compound This compound Longifolene->this compound BF₃·OEt₂ CH₂Cl₂, 35°C Epoxide Epoxide This compound->Epoxide O₂ / Pivalaldehyde Mn(OAc)₃, FC-75 Ketone Ketone Epoxide->Ketone CHCl₃ TMS

Figure 1: Synthesis and rearrangement pathway from this compound to ketone [1]

Detailed Experimental Protocols
  • Synthesis of this compound (2): A stirred solution of longifolene (20.4 g, 0.1 mol) in dry CH₂Cl₂ (20 ml) was treated with BF₃·OEt₂ (0.5 ml) and stirred for 8 hours at 35°C. The mixture was worked up with aqueous NaHCO₃, extracted with CH₂Cl₂, washed with brine, dried (MgSO₄), and concentrated. Bulb-to-bulb distillation yielded this compound as a colorless oil (18.6 g, 91%) [1].

  • Epoxidation to this compound β-epoxide (3): this compound (1 equivalent) was reacted with oxygen/pivalaldehyde (3 equivalents) in perfluoro-2-butyltetrahydrofuran (FC-75) using Mn(OAc)₃·2H₂O (4 mol%) as a catalyst. This neutral epoxidation condition is mild and avoids acid-catalyzed rearrangement, yielding the β-epoxide as the sole product [1].

  • Rearrangement to Ketone 4: The β-epoxide rearranged into ketone 4 in a solution of CDCl₃. Preparatively, the isomerization was faster in CHCl₃ with one equivalent of TMS, leading to a quantitative conversion [1].

Bioactivity and Signaling Pathway

Recent research indicates that this compound possesses protective biological activity. The following diagram illustrates the mechanism by which it alleviates liver injury.

G ISO This compound (ISO) AMPK AMPK Activation ISO->AMPK PGC1α PGC1α Upregulation AMPK->PGC1α AntiInflammatory Anti-Inflammatory (↓ IL-1β, IL-6, TNF-α, MCP-1) PGC1α->AntiInflammatory Antioxidant Antioxidant (↑ SOD, GSH; ↓ MDA) PGC1α->Antioxidant AntiApoptotic Anti-Apoptotic (↓ Bax, C-Caspase3; ↑ Bcl-2) PGC1α->AntiApoptotic Protection Protection against Liver I/R Injury AntiInflammatory->Protection Antioxidant->Protection AntiApoptotic->Protection

Figure 2: this compound activates AMPK-PGC1α signaling to mediate protective effects [2]

  • Experimental Evidence: In a mouse model of liver ischemia/reperfusion (I/R) injury, pretreatment with this compound reduced markers of liver damage (ALT, AST), inflammation (IL-1β, IL-6, MCP-1, TNF-α), and oxidative stress (MDA), while increasing antioxidants (SOD, GSH). It also suppressed apoptosis by modulating Bax, Bcl-2, and cleaved Caspase-3 [2].
  • Pathway Confirmation: The use of the AMPK inhibitor Compound C significantly weakened these protective effects, confirming the central role of the AMPK-PGC1α signaling pathway [2].

References

Isolongifolene safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Summary

According to the SDS from AbMole BioScience, Isolongifolene is not classified as a hazardous substance [1]. However, standard laboratory precautions should still be followed. The table below summarizes key safety information:

Aspect Details
Overall Classification Not a hazardous substance or mixture [1].
GHS Label Elements Not a hazardous substance or mixture [1].

| First Aid Measures | Inhalation: Relocate to fresh air. Skin contact: Rinse with water. Eye contact: Flush with water. Ingestion: Rinse mouth; do not induce vomiting [1]. | | Fire-fighting Measures | Use water spray, dry chemical, foam, or CO₂ [1]. | | Accidental Release Measures | Absorb with liquid-binding material. Clean surfaces with alcohol [1]. | | Handling & Storage | Avoid inhalation and contact with skin/eyes. Keep container tightly sealed in a cool, well-ventilated area away from ignition sources [1]. | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents [1]. | | Transport Information | Non-hazardous for transport (DOT, IMDG, IATA) [1]. |

Biological Activity and Experimental Protocols

This compound is a tricyclic sesquiterpene isolated from the Indian herb Murraya koenigii. It has shown promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in studies, particularly in models of Parkinson's disease [2] [3] [4].

A primary mechanism identified involves the attenuation of rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by regulating the PI3K/AKT/GSK-3β signaling pathway [2] [4]. The following diagram illustrates this neuroprotective pathway:

G Rotenone Rotenone PI3K p-PI3K Rotenone->PI3K Decreases ILF This compound (ILF) ILF->PI3K Increases AKT p-AKT PI3K->AKT Activates GSK3B p-GSK-3β AKT->GSK3B Phosphorylates (Inactivates) Apoptosis Apoptosis GSK3B->Apoptosis Promotes

This compound activates the PI3K/AKT pathway, leading to the inhibition of GSK-3β and subsequent reduction of apoptosis.

In Vitro Experimental Protocol

The following methodology is based on studies using SH-SY5Y neuroblastoma cells to evaluate this compound's protective effects against rotenone-induced toxicity [2] [4].

  • Cell Line: Human SH-SY5Y neuroblastoma cells [2] [4].
  • Test Agent: this compound [2] [4].
  • Toxicant: Rotenone (to induce Parkinson's disease-like pathology) [2] [4].
  • Dosing:
    • This compound Concentration Range: 0 μM, 1 μM, 2.5 μM, 5 μM, 10 μM, 20 μM, and 50 μM [2] [4].
    • Incubation Time: 26 hours [2] [4].
  • Key Assays and Measurements:
    • Cell Viability Assay: To measure the alleviation of rotenone-induced cytotoxicity [2] [4].
    • Apoptosis Analysis: To assess the reduction in rotenone-induced programmed cell death [2] [4].
    • Western Blot Analysis: To evaluate the expression levels of proteins including Bax, Bcl-2, caspases (-3, -6, -8, -9), p-PI3K, p-AKT, and p-GSK-3β [2] [4].
In Vivo Experimental Protocol

This protocol summarizes the study on a rotenone-induced rat model of Parkinson's disease [3].

  • Animals: Male albino Wistar rats [3].
  • Disease Model: Parkinson's disease induced by subcutaneous injection of 2.5 mg/kg rotenone for 4 weeks [3].
  • Treatment:
    • This compound Doses: 5, 10, and 20 mg/kg [3].
    • The 10 mg/kg dose was selected as effective for further investigation [3].
  • Key Evaluations:
    • Behavioral Tests: Spontaneous locomotion and rotarod performance to assess motor impairments [3].
    • Neurochemical Analysis: Striatal dopamine content [3].
    • Biochemical Analysis: Oxidative stress markers and expression of proteins like tyrosine hydroxylase (TH), DA transporter (DAT), VMAT2, α-synuclein, and apoptotic proteins (Bax, Cyt-C, caspases) [3].

Conclusion

  • For Safe Handling: this compound has a favorable safety profile for a laboratory setting. Always adhere to standard good laboratory practices as outlined in the SDS [1].
  • For Drug Discovery: The compound shows significant promise as a neuroprotective agent. The provided experimental protocols and mechanistic insights, particularly its action on the PI3K/AKT/GSK-3β pathway, offer a solid foundation for further investigation into its potential for treating Parkinson's disease [2] [3] [4].

References

Comprehensive Application Notes and Protocols: Isolongifolene-Loaded Chitosan Nanoparticles for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chitosan-based nanoparticles have emerged as promising biocompatible drug carriers in cancer nanotechnology due to their favorable biological properties, including biodegradability, low toxicity, and mucoadhesiveness. [1] The natural polymer chitosan, composed of glucosamine and N-acetylglucosamine residues, offers versatile functionality for pharmaceutical applications, with the US Food and Drug Administration (FDA) granting it Generally Recognized as Safe (GRAS) status. [1] The ionotropic gelation method for chitosan nanoparticle synthesis has gained particular prominence because it occurs under mild aqueous conditions without harsh organic solvents, preserving the stability of encapsulated therapeutic compounds. [2] [3]

Isolongifolene (ILF), a carbazole alkaloid derived from the curry leaf plant (Murraya koenigii), has demonstrated significant therapeutic potential in preliminary studies, including neuroprotective effects in Parkinson's disease models. [4] However, its translation into clinical applications faces challenges due to poor bioavailability and limited targeting efficiency. [4] Encapsulation of this compound within chitosan nanoparticles addresses these limitations by enhancing stability, enabling controlled release, and potentially facilitating targeted delivery to cancer cells through the Enhanced Permeability and Retention (EPR) effect. [4] [5] Recent studies indicate that this compound-loaded chitosan nanoparticles (ICN) exhibit excellent plasma compatibility and sustained release patterns, making them promising adjuvants for overcoming multi-drug resistance in solid tumors. [4] [6]

These application notes provide detailed protocols for the synthesis, optimization, and characterization of this compound-loaded chitosan nanoparticles, supporting researchers in developing effective nanocarrier systems for cancer therapeutics.

Materials and Specifications

Chemical Reagents

Table 1: Chemical reagents required for ICN synthesis and characterization

Chemical Name Specifications Source/Supplier Storage Conditions
Chitosan (low molecular weight) MW: 107 kDa, Deacetylation Degree: 75-85% Sigma-Aldrich (USA) Room temperature in desiccator
Sodium Tripolyphosphate (TPP) Analytical grade Sigma-Aldrich (USA) Room temperature in desiccator
This compound ≥95% purity Sigma-Aldrich (USA) -20°C protected from light
Acetic acid Glacial, HPLC grade Sigma-Aldrich (USA) Room temperature
Methanol HPLC grade Sigma-Aldrich (USA) Room temperature
Hydrochloric acid Analytical grade Sigma-Aldrich (USA) Room temperature
Equipment and Instruments

Table 2: Equipment required for ICN synthesis and characterization

Equipment Specifications Manufacturer
Magnetic stirrer With temperature control Any reputable supplier
Centrifuge Capable of 13,000 × g Eppendorf or equivalent
Sonicator Probe sonicator, amplitude 20, pulser 4s Sonitvibra cell, UC130 (USA)
Freeze dryer Standard benchtop model Delvac-lyo1550 (INDIA) or equivalent
Dynamic Light Scattering (DLS) instrument Zeta potential measurement capability Malvern Instruments NanoZSP (UK)
FTIR Spectrometer ATR accessory Perkin Elmer, Spectrum-RX1 (USA)
XRD Analyzer Cu-Kα radiation source Rigaku or equivalent
SEM/TEM High-resolution imaging JEOL or equivalent
HPLC System Reverse phase C18 column Agilent or equivalent

Synthesis Protocols

Preparation of Chitosan-TPP Nanoparticles via Ionic Gelation

The ionic gelation method represents the gold standard for chitosan nanoparticle production due to its simplicity, reproducibility, and mild processing conditions that preserve the stability of encapsulated bioactive compounds. [2] The procedure outlined below follows established protocols with specific modifications for this compound encapsulation. [4]

Step-by-Step Procedure:

  • Chitosan Solution Preparation: Dissolve 2 mg/mL of low molecular weight chitosan (MW: 107 kDa, DD: 75-85%) in 0.25% (v/v) acetic acid solution. Stir continuously at 250 rpm for 12 hours at 10°C until completely dissolved. Filter the solution through a 0.45 μm membrane to remove any undissolved particles. [4]

  • This compound Addition: Add 100 μg/mL of this compound (dissolved in methanol) to the chitosan solution under constant stirring. Maintain temperature at 10°C throughout this process. [4]

  • Cross-linking Process: Gradually add 0.75% (w/v) aqueous TPP solution to the chitosan-isolongifolene mixture in a 2:1 ratio (chitosan:TPP) using a peristaltic pump at a controlled addition rate of 0.5 mL/min. Maintain continuous stirring at 320 rpm for 6 hours at 4°C to allow complete nanoparticle formation. [4]

  • Sonication: Subject the resultant dispersion to probe sonication for 10 minutes at 4°C using an amplitude of 20 with pulsation (4 seconds on, 2 seconds off) to reduce particle size and improve homogeneity. [4]

  • Purification: Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C. Carefully collect the pellet and resuspend in HPLC grade water. Repeat this washing process three times to remove unencapsulated this compound and residual solvents. [4]

  • Lyophilization: Freeze the purified nanoparticle suspension at -80°C for 4 hours, then lyophilize for 24 hours using a freeze dryer. Store the resulting powder at -20°C in airtight containers protected from light for long-term stability. [4]

G Start Begin Synthesis CS_Sol Prepare Chitosan Solution (2 mg/mL in 0.25% acetic acid) Stir 12h at 10°C Start->CS_Sol ILF_Add Add this compound (100 μg/mL in methanol) CS_Sol->ILF_Add TPP_Cross Add TPP Solution (0.75% w/v) 2:1 ratio, 0.5 mL/min addition Stir 6h at 4°C ILF_Add->TPP_Cross Sonicate Probe Sonication 10 min, 4°C Amplitude 20, Pulsing TPP_Cross->Sonicate Purify Centrifugation 13,000 × g, 20 min, 4°C Wash 3x with HPLC water Sonicate->Purify Lyophilize Freeze-dry -80°C for 4h, then lyophilize 24h Purify->Lyophilize Store Store at -20°C In airtight container Lyophilize->Store

Synthesis Workflow for this compound-Loaded Chitosan Nanoparticles

Optimization Strategy for Formulation Parameters

Systematic optimization of formulation parameters is critical for achieving nanoparticles with desired characteristics. Research indicates that the initial chitosan concentration and degree of acetylation significantly impact particle size and stability. [3] A rational optimization approach should be implemented as follows:

Experimental Design for Optimization:

  • Chitosan Concentration Variation: Prepare a series of chitosan solutions with concentrations ranging from 0.1% to 0.5% (w/v) while maintaining constant this compound and TPP concentrations. [4]

  • TPP Ratio Screening: Evaluate different chitosan:TPP mass ratios from 1:0.5 to 1:2.5 to identify the optimal cross-linking density. [4]

  • pH Optimization: Adjust pH to 5.0 during synthesis, as studies demonstrate this pH value produces more homogeneous nanoparticles with optimal size and zeta potential. [2]

  • Process Parameter Optimization: Systematically vary TPP addition time (5-30 minutes), overall reaction time (1-6 hours), and rotation speed (200-500 rpm) to determine optimal conditions. [2]

Characterization Methods

Physicochemical Characterization

Comprehensive characterization of this compound-loaded chitosan nanoparticles is essential for quality control and ensuring reproducible performance in biological systems. The following analytical techniques provide crucial information about nanoparticle properties:

Fourier Transform Infrared Spectroscopy (FTIR):

  • Prepare samples as KBr pellets using 2 mg of lyophilized nanoparticles mixed with 200 mg of dry KBr.
  • Acquire spectra in the range of 4000-400 cm⁻¹ with 128 scans at a resolution of 32 cm⁻¹ using an FTIR spectrometer equipped with an ATR accessory. [4] [2]
  • Analyze for characteristic peaks: chitosan (C-N stretch at 1640 cm⁻¹), TPP (P=O stretch at 1210 cm⁻¹), and this compound (C=C aromatic stretch at 1450-1600 cm⁻¹) to confirm successful encapsulation. [4]

X-Ray Diffraction (XRD):

  • Mount lyophilized nanoparticles on a quartz sample holder.
  • Perform analysis using Cu-Kα1 radiation (40 kV, 30 mA) with a scanning rate of 5°/min over a 4-90° range at 0.1° intervals. [4]
  • Compare diffraction patterns of pure chitosan, this compound, and the nanoparticle formulation to confirm the transformation from crystalline to amorphous state, indicating successful encapsulation. [4]

Particle Size and Zeta Potential:

  • Dilute nanoparticle suspension in HPLC water (1:10 ratio) and measure using Dynamic Light Scattering (DLS).
  • Perform size measurements at 25°C with a detection angle of 173°.
  • Determine zeta potential using electrophoretic light scattering in folded capillary cells. [2]
  • Optimal specifications: Size: 100-300 nm, PDI: <0.3, Zeta Potential: +25 to +40 mV. [2] [3]

Surface Morphology (SEM/TEM):

  • For SEM: Deposit nanoparticle suspension on aluminum stubs, sputter-coat with gold, and image at 10-15 kV acceleration voltage.
  • For TEM: Place samples on carbon-coated copper grids, negative stain with 2% phosphotungstic acid, and image at 80-120 kV. [4]
Encapsulation Efficiency and Drug Loading

Determination of Encapsulation Efficiency and Drug Loading:

  • Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C to separate free this compound.

  • Collect the supernatant and quantify unencapsulated this compound using HPLC with a C18 column (mobile phase: methanol:water 70:30, flow rate: 1 mL/min, detection: UV 254 nm). [4]

  • Calculate encapsulation efficiency (DEE) and drug loading efficiency (DLE) using the following formulas:

    DEE (%) = (Total drug - Drug in supernatant) / Total drug × 100 DLE (%) = (Total drug - Drug in supernatant) / Weight of nanoparticles × 100 [4]

Table 3: Optimization parameters for chitosan nanoparticle synthesis [4] [2] [3]

Parameter Optimal Range Impact on Nanoparticle Characteristics
Chitosan Concentration 0.1-0.5% (w/v) Higher concentrations increase particle size
Chitosan:TPP Ratio 2:1 to 5:1 Lower ratios produce smaller, more stable particles
pH 5.0 Optimal for homogeneous particle formation
Stirring Speed 300-400 rpm Higher speeds reduce particle aggregation
Stirring Time 4-6 hours Longer times improve cross-linking completeness
TPP Addition Time 10-30 minutes Controlled addition improves size uniformity

G Characterization Characterization Methods Physicochemical Physicochemical Analysis Characterization->Physicochemical Morphological Morphological Analysis Characterization->Morphological Encapsulation Encapsulation Assessment Characterization->Encapsulation Biological Biological Evaluation Characterization->Biological FTIR FTIR Spectroscopy Physicochemical->FTIR XRD XRD Analysis Physicochemical->XRD DLS DLS Size/Zeta Physicochemical->DLS SEM SEM/TEM Imaging Morphological->SEM DEE Encapsulation Efficiency Encapsulation->DEE Release Drug Release Study Encapsulation->Release Hemocomp Hemocompatibility Biological->Hemocomp Cytotox Cytotoxicity Assay Biological->Cytotox

Comprehensive Characterization Pipeline for Chitosan Nanoparticles

Biological Evaluation

Hemocompatibility and Plasma Stability

Assessment of blood compatibility is imperative for intravenous administration of nanoparticles. The following protocol evaluates hemolytic potential and plasma stability:

Hemocompatibility Testing:

  • Collect fresh human blood in heparinized tubes and centrifuge at 1500 × g for 15 minutes to separate red blood cells (RBCs).
  • Wash RBCs three times with phosphate-buffered saline (PBS, pH 7.4) and prepare a 5% (v/v) suspension.
  • Incubate 1 mL of RBC suspension with 1 mL of nanoparticle suspension (at various concentrations) for 1 hour at 37°C.
  • Include positive control (1% Triton X-100) and negative control (PBS).
  • Centrifuge at 1500 × g for 10 minutes and measure hemoglobin release in supernatant at 540 nm.
  • Calculate hemolysis percentage using the formula: % Hemolysis = (Sample OD - Negative control OD) / (Positive control OD - Negative control OD) × 100 Hemolysis below 5% indicates excellent blood compatibility. [4]

Plasma Stability Study:

  • Incubate nanoparticles with fresh human plasma (1:1 ratio) at 37°C with gentle shaking.
  • Withdraw aliquots at predetermined time intervals (0, 1, 2, 4, 8, 12, 24 hours).
  • Centrifuge at 13,000 × g for 20 minutes and resuspend pellets in distilled water.
  • Analyze particle size and PDI by DLS to assess stability. [4]
In Vitro Drug Release Study

Evaluation of release kinetics provides critical information for predicting in vivo performance:

Dialysis Membrane Method:

  • Place 2 mL of nanoparticle suspension in a dialysis membrane (MWCO 12-14 kDa).
  • Immerse in 200 mL of release medium (PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring at 100 rpm.
  • Withdraw 1 mL aliquots at predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium.
  • Filter samples through 0.22 μm filters and analyze this compound content by HPLC.
  • Plot cumulative drug release versus time and fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms. [4]

Table 4: Biological evaluation parameters and acceptable ranges for ICN formulations [4] [1]

Evaluation Parameter Test Method Acceptable Range Significance
Hemocompatibility Hemolysis assay <5% hemolysis Safe for intravenous administration
Plasma Stability Size and PDI monitoring in plasma <20% change in size over 24h Indicates circulation longevity
In Vitro Release Dialysis method in PBS (pH 7.4) Sustained release over 72h Predicts controlled release behavior
Cytotoxicity MTT assay on cancer cell lines IC50 value determination Assesses therapeutic efficacy
Cellular Uptake Fluorescence microscopy/Flow cytometry Time-dependent internalization Confirms intracellular delivery

Data Analysis and Optimization

Key Parameters Influencing Nanoparticle Characteristics

Understanding the critical factors affecting nanoparticle properties enables rational design and optimization. Research demonstrates that chitosan concentration and degree of acetylation significantly impact particle size and stability. [3]

Chitosan Properties:

  • Degree of Deacetylation (DDA): Higher DDA (>80%) increases positive charge density, enhancing interaction with TPP and resulting in smaller, more stable nanoparticles. [3]
  • Molecular Weight: Lower molecular weight chitosan (50-150 kDa) produces smaller nanoparticles with narrower size distribution. [3]
  • Concentration: Increasing chitosan concentration from 0.1% to 0.5% (w/v) typically increases particle size from approximately 100 nm to 300 nm. [4] [3]

Process Parameters:

  • pH: Optimal nanoparticle formation occurs at pH 5.0, where chitosan amine groups are sufficiently protonated for ionic cross-linking with TPP. [2]
  • Stirring Speed and Time: Higher stirring speeds (300-400 rpm) and longer duration (4-6 hours) improve homogeneity and cross-linking completeness. [4] [2]
  • TPP Addition Rate: Controlled addition over 10-30 minutes prevents localized precipitation and ensures uniform nanoparticle formation. [2]
Quality Control Specifications

Establishing rigorous quality standards ensures batch-to-batch consistency and reproducible performance:

Table 5: Quality control specifications for this compound-loaded chitosan nanoparticles [4] [2] [3]

Parameter Target Specification Testing Frequency Corrective Action if Out of Specification
Particle Size 100-300 nm Every batch Adjust chitosan concentration or sonication parameters
Polydispersity Index (PDI) <0.3 Every batch Optimize stirring conditions or TPP addition rate
Zeta Potential +25 to +40 mV Every batch Modify chitosan DDA or concentration
Encapsulation Efficiency >70% Every batch Adjust drug-polymer ratio or loading method
Drug Loading >5% Every batch Increase initial drug input or optimize formulation
pH 4.5-5.5 Every batch Adjust acetic acid concentration
Residual Solvent <100 ppm methanol Every batch Extend purification or washing steps

Applications and Conclusion

Cancer Therapeutic Applications

This compound-loaded chitosan nanoparticles demonstrate significant potential as novel therapeutic adjuvants in oncology, particularly for addressing multi-drug resistance in solid tumors. [4] The enhanced permeability and retention (EPR) effect enables selective accumulation in tumor tissues, while the sustained release profile maintains therapeutic drug concentrations at the target site. [4] [5] Recent studies indicate that chitosan nanoparticles can efficiently encapsulate various phytochemicals, improving their bioavailability and therapeutic efficacy against cancer cells. [5]

The immunomodulatory properties of chitosan further enhance its therapeutic potential, as it can stimulate immune responses against cancer cells through activation of dendritic cells and macrophages. [7] Specific signaling pathways, including cGAS-STING and NLRP3 inflammasomes, have been implicated in chitosan-mediated immune activation, suggesting potential for combination immunotherapy approaches. [7]

Conclusion and Future Perspectives

The protocols detailed in these application notes provide researchers with comprehensive methodologies for synthesizing, optimizing, and characterizing this compound-loaded chitosan nanoparticles. The ionic gelation method offers a reproducible and scalable approach for producing nanoparticles with optimal characteristics for cancer therapy. [4] [2]

Future development should focus on surface functionalization with targeting ligands to enhance specificity for cancer cells, optimization of lyophilization protocols with suitable cryoprotectants (e.g., 10% mannitol) for long-term stability, [2] and comprehensive preclinical evaluation of pharmacokinetics and biodistribution. Additionally, exploring the synergistic effects of this compound with conventional chemotherapeutic agents may open new avenues for combination therapy against multi-drug-resistant cancers.

As research progresses, this compound-loaded chitosan nanoparticles hold significant promise as next-generation nanotherapeutics that could potentially revolutionize cancer treatment paradigms by overcoming biological barriers and enhancing therapeutic efficacy while minimizing systemic toxicity.

References

Comprehensive Application Notes and Protocols: Isolongifolene as a Neuroprotective Agent in Parkinson's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Parkinson's disease (PD) represents the second most common neurodegenerative disorder after Alzheimer's disease, affecting approximately 1.5 million Americans and close to 5% of the population over 65 years worldwide. The characteristic pathology of PD involves the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to depletion of striatal dopamine and the appearance of cardinal motor symptoms including tremors, rigidity, bradykinesia, and postural instability. The neuropathological hallmarks include the presence of cytoplasmic fibrillary inclusions known as Lewy bodies, which contain proteins such as α-synuclein, ubiquitin, and synphilin-1. While current treatments primarily focus on dopamine replacement to alleviate motor symptoms, they do not address the underlying neurodegenerative process, creating a critical need for neuroprotective therapies that can modify disease progression [1] [2].

Isolongifolene (ILF) is a tricyclic sesquiterpene compound isolated from the Indian herb Murraya koenigii, commonly known as curry leaf plant. This natural compound has attracted scientific interest due to its reported antioxidant, anti-inflammatory, and anti-apoptotic properties across various disease models. Previous research has demonstrated its protective effects against rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in cellular models, suggesting its potential application in neurodegenerative disorders like PD. The compound has a woody and amber incense odor and has been commercially used in fragrances for cosmetics, perfumes, detergents, and deodorants, but its therapeutic potential represents a novel application avenue [3] [4] [5].

The pathogenesis of Parkinson's disease involves multiple interconnected mechanisms including oxidative stress, mitochondrial dysfunction, neuroinflammation, endoplasmic reticulum stress, and apoptotic cell death. Rotenone, a common pesticide and mitochondrial complex I inhibitor, has been widely used to model PD in experimental settings as it reproduces many key features of the human disease, including selective nigrostriatal dopaminergic degeneration, oxidative stress, Lewy body-like inclusions, and motor impairments. This makes it an excellent tool for evaluating potential neuroprotective compounds like this compound that might address these multiple pathological processes simultaneously [1] [2] [6].

Mechanisms of Action

Molecular Mechanisms of Neuroprotection

This compound demonstrates multimodal protective effects against key pathological processes in Parkinson's disease models. In both in vitro and in vivo studies, ILF has consistently shown the ability to attenuate oxidative stress, a central mechanism in PD pathogenesis. Research demonstrates that ILF treatment significantly restores activities of crucial antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) while reducing lipid peroxidation products measured as thiobarbituric acid reactive substances (TBARS). This robust antioxidant activity helps maintain cellular redox homeostasis and prevents oxidative damage to cellular macromolecules in neuronal tissues [6].

The anti-apoptotic properties of this compound represent another critical mechanism underlying its neuroprotective effects. In rotenone-induced PD models, ILF treatment dramatically alleviates toxicity and cell death by modulating the expression of key apoptotic regulators. Specifically, ILF downregulates pro-apoptotic proteins including Bax, Cyt-C, and caspases-3, -8, and -9 while upregulating the anti-apoptotic protein Bcl-2. This regulation of the apoptotic signaling cascade helps preserve neuronal viability and prevents the degeneration of dopaminergic neurons in the nigrostriatal pathway, which is central to PD pathology [3] [5].

Furthermore, this compound helps maintain dopaminergic system integrity by preventing the rotenone-induced decrease in key dopaminergic markers. Treatment with ILF has been shown to significantly counteract the reduction in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing the upregulation of α-synuclein, a protein that aggregates in Lewy bodies. These effects collectively contribute to the preservation of dopaminergic neurotransmission and motor function in experimental PD models [3].

Signaling Pathways

Table 1: Key Signaling Pathways Mediating this compound's Neuroprotective Effects

Pathway Components Regulated Biological Effects Experimental Models
PI3K/AKT/GSK-3β Upregulation of p-PI3K, p-AKT, p-GSK-3β Attenuation of mitochondrial dysfunction, oxidative stress, and apoptosis SH-SY5Y cells [5]
AMPK-PGC1α Increased P-AMPK, PGC1α protein expression Enhanced mitochondrial function, reduced inflammation, apoptosis, and oxidative stress Liver I/R injury model [7] [8]
Apoptotic Signaling Downregulation of Bax, Cyt-C, caspases-3, -8, -9; Upregulation of Bcl-2 Inhibition of mitochondrial apoptosis pathway SH-SY5Y cells and rat PD model [3] [5]

Research has elucidated several specific signaling pathways through which this compound exerts its neuroprotective effects. In cellular models, ILF attenuates rotenone-induced toxicity through regulation of the PI3K/AKT/GSK-3β signaling pathway. This pathway plays a crucial role in cell survival, mitochondrial function, and metabolism. ILF treatment increases the expression of phosphorylated PI3K, AKT, and GSK-3β, which promotes neuronal survival and counteracts rotenone-induced cytotoxicity. The activation of this pathway represents a key mechanism through which ILF maintains mitochondrial integrity and prevents apoptotic cell death in dopaminergic neurons [5].

Although not directly demonstrated in neural tissue, studies on liver ischemia/reperfusion injury have shown that this compound can activate the AMPK-PGC1α signaling pathway, which represents a potential mechanism that may contribute to its neuroprotective effects. This pathway serves as a crucial regulator of energy metabolism, mitochondrial biogenesis, and oxidative stress response. Activation of AMPK-PGC1α signaling by ILF results in reduced inflammation, apoptosis, and oxidative stress in liver tissue, and similar mechanisms may operate in neural contexts given the importance of mitochondrial dysfunction in PD pathogenesis [7] [8].

The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects:

G cluster_pathways This compound-Activated Pathways cluster_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes ILF ILF PI3K PI3K/AKT/GSK-3β ILF->PI3K AMPK AMPK-PGC1α ILF->AMPK Nrf2 Nrf2/HO-1 ILF->Nrf2 AntiApoptotic Anti-apoptotic Effects PI3K->AntiApoptotic Bcl-2/Bax Mitochondrial Mitochondrial Protection PI3K->Mitochondrial Antioxidant Antioxidant Effects AMPK->Antioxidant SOD/GSH AMPK->Mitochondrial Nrf2->Antioxidant HO-1/NQO1 AntiInflammatory Anti-inflammatory Effects Nrf2->AntiInflammatory DA Dopaminergic Neuron Survival AntiApoptotic->DA Antioxidant->DA AntiInflammatory->DA Mitochondrial->DA Motor Motor Function Improvement DA->Motor Markers DA Marker Preservation DA->Markers TH/DAT/VMAT2

In Vitro Protocol

Cell Culture and Treatment

The standardized protocol for evaluating this compound's neuroprotective effects in cellular models of Parkinson's disease utilizes SH-SY5Y human neuroblastoma cells, a well-established neuronal model system. Cells should be maintained in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, cells should be seeded at an appropriate density (typically 1×10⁴ cells/well in 96-well plates for viability assays or 5×10⁵ cells/well in 6-well plates for molecular studies) and allowed to attach for 24 hours before treatments [5].

The experimental groups should include: (1) Control group (vehicle-treated), (2) Rotenone-only group (100 nM), (3) ILF (10 μM) + Rotenone (100 nM) co-treatment group, and (4) ILF (10 μM) alone group. This compound should be prepared as a stock solution in methanol and diluted in culture medium to achieve the final working concentration, ensuring the methanol concentration does not exceed 0.1% in all groups. The optimal pretreatment protocol involves administering ILF 2 hours before rotenone exposure, followed by 24 hours of co-incubation with rotenone to model PD-like pathology. This pretreatment strategy allows the cellular defense mechanisms to be activated before the toxic insult, more closely mimicking potential clinical approaches where neuroprotection might be initiated before significant neurodegeneration occurs [5].

Assessment Methods

Table 2: Key In Vitro Assays for Evaluating Neuroprotective Effects

Assessment Category Specific Assays Key Parameters Measured Expected Outcomes with ILF
Cell Viability MTT assay, LDH release Mitochondrial function, membrane integrity Significant reduction in rotenone-induced cytotoxicity
Oxidative Stress ROS detection, Lipid peroxidation, Antioxidant enzymes ROS levels, TBARS, SOD, catalase, GPx, GSH Reduced ROS and lipid peroxidation, restored antioxidant defenses
Mitochondrial Function JC-1 staining, ATP levels, Complex I activity Mitochondrial membrane potential, ATP content, Complex I function Improved membrane potential, increased ATP, restored Complex I activity
Apoptosis Annexin V/PI, TUNEL, Western blot Phosphatidylserine exposure, DNA fragmentation, Bax/Bcl-2 ratio, caspases Reduced apoptotic markers, normalized Bax/Bcl-2 ratio, decreased caspase activation
Signaling Pathways Western blot, Immunofluorescence p-PI3K, p-AKT, p-GSK-3β, AMPK, PGC1α Increased phosphorylation of survival pathway components

Cell viability should be quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay according to established protocols. After treatments, MTT solution (0.5 mg/mL final concentration) should be added to each well and incubated for 4 hours at 37°C. The formed formazan crystals should be dissolved in dimethyl sulfoxide (DMSO), and the absorbance should be measured at 570 nm with a reference wavelength of 630 nm. Viability should be expressed as a percentage of the control group. Additionally, lactate dehydrogenase (LDH) release should be measured in the culture medium as an indicator of membrane integrity and cytotoxic damage using commercial kits according to manufacturer instructions [5] [6].

Oxidative stress parameters should be comprehensively evaluated using multiple complementary assays. Intracellular reactive oxygen species (ROS) levels can be measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatments, cells should be incubated with 10 μM DCFH-DA for 30 minutes at 37°C, and fluorescence should be measured with excitation at 485 nm and emission at 530 nm. Lipid peroxidation should be assessed by measuring thiobarbituric acid reactive substances (TBARS), with results expressed as nmol of malondialdehyde (MDA) equivalents per mg protein. Antioxidant defenses should be evaluated by measuring the activities of superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) using established biochemical methods [6].

Apoptotic markers and signaling pathways should be analyzed through western blotting and immunofluorescence. Cells should be harvested in RIPA buffer containing protease and phosphatase inhibitors, and protein concentrations should be determined using the Bradford assay. Equal amounts of protein (typically 20-30 μg) should be separated by SDS-PAGE and transferred to PVDF membranes. After blocking, membranes should be incubated with primary antibodies against target proteins including Bax, Bcl-2, cytochrome c, cleaved caspases (-3, -8, -9), p-PI3K, p-AKT, p-GSK-3β, AMPK, P-AMPK, PGC1α, and corresponding total proteins. β-actin should be used as a loading control. Enhanced chemiluminescence detection systems should be used for visualization, and band intensities should be quantified using densitometry software [3] [7] [5].

In Vivo Protocol

Animal Model and Drug Administration

The well-characterized rotenone-induced Parkinson's disease model in rats provides a robust system for evaluating this compound's neuroprotective effects in vivo. Male albino Wistar rats (weighing 200-250 g, 10-12 weeks old) should be housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with free access to food and water. All experimental procedures must be approved by the appropriate Institutional Animal Ethics Committee and conducted in accordance with National Institutes of Health guidelines for laboratory animal care and use. Parkinson's disease should be induced by subcutaneous injection of rotenone (2.5 mg/kg) dissolved in sunflower oil once daily for 4 weeks to produce progressive nigrostriatal degeneration and PD-like pathology [3] [6].

This compound should be administered at doses of 5, 10, and 20 mg/kg to establish a dose-response relationship, with the 10 mg/kg dose identified as optimal for further investigation based on previous studies. ILF should be prepared as a suspension in 0.5% carboxymethyl cellulose (CMC) or dissolved in methanol and diluted in sunflower oil. The preferred administration route is intraperitoneal injection, given 30 minutes before each rotenone injection throughout the 4-week experimental period. Animals should be randomly divided into the following groups (n=8-10 per group): (1) Vehicle control group (sunflower oil + 0.5% CMC), (2) Rotenone-only group (2.5 mg/kg), (3) Rotenone + ILF (5 mg/kg), (4) Rotenone + ILF (10 mg/kg), (5) Rotenone + ILF (20 mg/kg), and (6) ILF alone (10 mg/kg) group to assess any potential intrinsic effects. Body weight and general health should be monitored daily throughout the experimental period [3] [6].

Behavioral Assessments

Motor function evaluations should be conducted before starting treatments (baseline) and then weekly throughout the experimental period using standardized behavioral tests. The open field test should be performed to assess spontaneous locomotor activity and exploratory behavior. Each rat should be placed individually in the center of a square arena (60×60×40 cm) and allowed to explore freely for 5 minutes. The movement should be recorded and analyzed using automated tracking systems to quantify total distance traveled, average speed, number of line crossings, and rearing episodes. Ambulatory activity measurements provide important indicators of overall motor function that are typically impaired in PD models and improved by effective interventions [3] [2].

The rotarod test should be used to evaluate motor coordination, balance, and endurance. Rats should be trained for three consecutive days before baseline measurements to achieve stable performance. During testing, animals are placed on a rotating rod with gradually increasing speed (from 4 to 40 rpm over 5 minutes), and the latency to fall is recorded. The test should be repeated three times for each animal with at least 15-minute rest intervals between trials, and the average latency should be calculated. Additionally, catalepsy behavior should be assessed using the bar test, where the front paws of the rat are placed on a horizontal bar (9 cm high), and the time until the rat removes both paws from the bar is recorded with a maximum cutoff time of 180 seconds. Increased catalepsy time indicates Parkinsonian-like bradykinesia and is typically ameliorated by effective neuroprotective treatments [3] [6].

Muscle strength and endurance should be evaluated using the hang test, where rats are placed on a wire grid that is then inverted, and the time until the animal falls is recorded (maximum 300 seconds). This test provides valuable information about neuromuscular function that may be impaired in PD models. All behavioral testing should be conducted in a dedicated quiet room during the light phase of the cycle, with the experimenter blinded to the treatment groups to eliminate observer bias. Consistent testing conditions should be maintained throughout the study to ensure reliable and reproducible results [6].

Tissue Collection and Biochemical Analysis

After the final behavioral tests, animals should be euthanized under deep anesthesia for tissue collection. For neurochemical analysis, striatal and substantia nigra tissues should be rapidly dissected on an ice-cold platform. One hemisphere should be frozen in liquid nitrogen and stored at -80°C for biochemical assays, while the other hemisphere should be fixed in 4% paraformaldehyde for histological examination. For dopamine measurement, striatal tissues should be homogenized in 0.1 M perchloric acid, centrifuged at 12,000×g for 15 minutes at 4°C, and the supernatant should be analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection [3] [6].

Oxidative stress markers should be assessed in substantia nigra and striatal tissues. Tissue homogenates (10% w/v in appropriate buffers) should be prepared and used for measuring lipid peroxidation (TBARS assay), superoxide dismutase (SOD) activity, catalase activity, glutathione peroxidase (GPx) activity, and reduced glutathione (GSH) levels using established spectrophotometric methods. For molecular studies, total protein should be extracted for western blot analysis of tyrosine hydroxylase (TH), dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), α-synuclein, and apoptotic markers (Bax, Bcl-2, cytochrome c, caspases) as described in the in vitro protocol section. For histopathological examination, fixed brain tissues should be processed, embedded in paraffin, sectioned at 5-7 μm thickness, and stained with appropriate antibodies for tyrosine hydroxylase immunohistochemistry to quantify nigral dopaminergic neurons and striatal dopaminergic terminals [3] [6].

Experimental Results

Key Findings from Preclinical Studies

Table 3: Summary of this compound Efficacy in Parkinson's Disease Models

Parameter Assessed Rotenone-Induced Changes This compound Effects Dose/Model
Motor Function Decreased locomotion, impaired rotarod performance, increased catalepsy Dose-dependent improvement, optimal at 10 mg/kg Rat model (4 weeks) [3]
Striatal DA ~60% reduction in dopamine content Significant restoration of DA levels 10 mg/kg, rat model [3]
Oxidative Stress Increased TBARS, decreased SOD, catalase, GPx, GSH Normalized TBARS, restored antioxidant defenses 10 mg/kg, rat model [6]
Dopaminergic Markers Decreased TH, DAT, VMAT2; Increased α-synuclein Increased TH, DAT, VMAT2; Reduced α-synuclein 10 mg/kg, rat model [3]
Apoptotic Markers Increased Bax, Cyt-C, caspases; Decreased Bcl-2 Normalized expression of apoptotic proteins 10 mg/kg, rat/model; 10 μM, cells [3] [5]
Cell Viability ~50% reduction in SH-SY5Y cells Significant protection against rotenone 10 μM, SH-SY5Y cells [5]

Research demonstrates that this compound treatment produces significant improvement in motor function impairments characteristic of Parkinson's disease models. In rotenone-treated rats, ILF administration (10 mg/kg) markedly improved performance in spontaneous locomotion tests, rotarod performance, and catalepsy scores compared to rotenone-only controls. The dose-dependent effects were observed across multiple behavioral parameters, with 10 mg/kg established as the optimal dose for neuroprotection. These behavioral improvements correlated with preservation of striatal dopamine content, which was significantly depleted in rotenone-only treated animals but maintained at near-normal levels in ILF-co-treated groups. This functional preservation underscores the translational potential of this compound for addressing the core motor symptoms of Parkinson's disease [3].

At the molecular level, this compound demonstrated robust antioxidant and anti-apoptotic effects in both cellular and animal models of Parkinson's disease. In SH-SY5Y cells, ILF (10 μM) pretreatment significantly attenuated rotenone-induced cytotoxicity, mitochondrial dysfunction, and oxidative stress. The compound reduced intracellular ROS generation, lipid peroxidation, and restored antioxidant defense systems. Furthermore, ILF treatment modulated the expression of key apoptotic regulators, decreasing pro-apoptotic proteins (Bax, cytochrome c, caspases-3, -6, -8, and -9) while increasing anti-apoptotic Bcl-2 expression. These molecular effects translated to preserved dopaminergic integrity in animal models, with ILF treatment preventing the rotenone-induced decrease in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing α-synuclein upregulation [3] [5] [6].

The signaling pathways involved in this compound's neuroprotective effects have been partially elucidated through mechanistic studies. In cellular models, ILF activated the PI3K/AKT/GSK-3β pathway, as evidenced by increased phosphorylation of PI3K, AKT, and GSK-3β. This pathway activation represents a crucial mechanism for neuronal survival and mitochondrial function maintenance. Although not directly demonstrated in neural tissue, studies in other injury models have shown that this compound can activate the AMPK-PGC1α signaling pathway, which regulates energy metabolism, mitochondrial biogenesis, and oxidative stress response. The multi-target action of this compound across these complementary pathways contributes to its comprehensive neuroprotective profile against diverse aspects of PD pathology [7] [5] [8].

Discussion and Applications

Research Implications and Limitations

The accumulated evidence positions this compound as a promising multi-target therapeutic candidate for Parkinson's disease that addresses several core pathological mechanisms simultaneously. Unlike current dopamine-replacement therapies that primarily alleviate symptoms, this compound's ability to modulate oxidative stress, mitochondrial dysfunction, apoptosis, and protein aggregation suggests potential disease-modifying capabilities that could slow or prevent neurodegeneration. The compound's natural origin and previously established safety profile from its use in fragrances and cosmetics may facilitate its translation into clinical development. However, it is important to note that most existing studies have utilized pretreatment paradigms, which limits understanding of its therapeutic potential when administered after disease establishment, as would be typical in clinical practice [3] [5] [6].

Several research gaps and limitations need to be addressed in future studies. The precise molecular targets through which this compound initiates its neuroprotective effects remain incompletely characterized. While downstream signaling pathways have been identified, the initial molecular interactions require further elucidation. Additionally, most behavioral assessments have focused on motor symptoms, while non-motor symptoms that significantly impact quality of life in PD patients have not been thoroughly investigated. The blood-brain barrier permeability and pharmacokinetic profile of this compound need systematic evaluation to optimize dosing regimens and delivery strategies. Furthermore, long-term toxicity studies and investigations in chronic PD models that more closely mimic the progressive nature of human Parkinson's disease are necessary to fully assess its therapeutic potential and safety profile [3] [5].

Formulation and Delivery Considerations

Recent advances in nanoformulation strategies offer promising approaches to enhance the delivery and efficacy of this compound for central nervous system applications. Studies have successfully developed this compound-loaded chitosan nanoparticles (ICN) using ionic cross-linking of chitosan with sodium tripolyphosphate (TPP) anions. These nanoparticles demonstrated good compatibility with plasma and exhibited a constant release pattern, making them suitable for sustained drug delivery. The optimized formulation ICN-K03 (1:1.5 drug:polymer ratio) showed high drug encapsulation efficiency (85.25%) and drug loading efficiency (28.42%), with a process yield of 84.15%. Such nanoformulations could potentially enhance brain delivery of this compound while providing controlled release, thereby improving therapeutic outcomes and reducing dosing frequency [4].

For future clinical translation, several administration strategies could be considered based on the compound's properties and the chronic nature of Parkinson's disease. Oral administration would be preferable for long-term management, though this would require addressing potential bioavailability challenges. Alternative delivery routes such as intranasal administration could facilitate direct nose-to-brain delivery, bypassing the blood-brain barrier and potentially enhancing brain concentrations. For acute neuroprotective interventions in high-risk situations, intravenous formulation might be appropriate. Combination therapies that pair this compound with existing PD medications should also be explored, as the multi-mechanistic approach of ILF might complement the symptomatic relief provided by current treatments, potentially allowing for dose reduction and minimized side effects while providing neuroprotective benefits [3] [4].

The following diagram illustrates the recommended experimental workflow for evaluating this compound in Parkinson's disease models:

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol Cell SH-SY5Y Cell Culture Groups1 Experimental Groups: Control, Rotenone, ILF+Rotenone, ILF Cell->Groups1 Treatment1 Treatment: ILF pretreatment (2h) Rotenone (100 nM, 24h) Groups1->Treatment1 Analysis1 Analysis: MTT, LDH, ROS, WB Treatment1->Analysis1 Integration Data Integration and Mechanism Elucidation Analysis1->Integration Animals Wistar Rats (200-250g) Groups2 Experimental Groups: Control, Rotenone, ILF(5,10,20)+Rotenante, ILF Animals->Groups2 Treatment2 Treatment: Rotenone (2.5 mg/kg, 4 weeks) ILF (i.p., 30min before rotenone) Groups2->Treatment2 Behavior Behavioral Tests: Open field, Rotarod, Catalepsy Treatment2->Behavior Tissue Tissue Analysis: HPLC, Biochemistry, IHC, WB Behavior->Tissue Tissue->Integration Start Study Design Start->Cell Start->Animals Conclusions Conclusions and Translation Planning Integration->Conclusions Therapeutic Optimization

References

Isolongifolene antioxidant assay DPPH ABTS methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Isolongifolene

This compound is a tricyclic sesquiterpene. Its derivative, isolongifolenone, is a key scaffold for chemical modification. These compounds are noted for their potential antioxidant, anti-inflammatory, and antitumor activities [1] [2]. The essential oil of Serissa japonica, which contains isolongifolenol, has demonstrated significant antioxidant activity, largely attributed to its high content of compounds like (E)-nerolidol, 1,8-cineole, and iso-longifolol [3].


Principle of Antioxidant Assays

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures an antioxidant's ability to donate a hydrogen atom, thereby neutralizing the stable free radical DPPH•. This reaction results in a color change from deep violet to pale yellow, which is monitored spectrophotometrically at 517 nm [4].

ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the radical cation ABTS•+, which is scavenged by antioxidants. This decolorization is measured at 734 nm [5]. It's important to note that some antioxidants, particularly phenolics, can form coupling adducts with ABTS•+, which may influence the results [5].


Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Reagents:

  • DPPH radical solution (1 mM in methanol)
  • Test compound (this compound derivative) dissolved in appropriate solvent
  • Methanol (blank)
  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare Dilutions: Create a concentration series of the test compound (e.g., 20–100 µg/mL).
  • Mix Samples: Combine 1 mL of each dilution with 1 mL of 1 mM DPPH solution.
  • Incubate: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
  • Measure Absorbance: Record the absorbance at 517 nm against a methanol blank.
  • Calculate Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the test sample [4] [6].
Protocol 2: ABTS Radical Scavenging Assay

Reagents:

  • ABTS stock solution (7 mM in water)
  • Potassium persulfate (K₂S₂O₈) solution (2.45 mM in water)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Test compound and positive control (e.g., Trolox)

Procedure:

  • Generate ABTS•+: Mix equal volumes of 7 mM ABTS and 2.45 mM K₂S₂O₈. Let the reaction stand in the dark at room temperature for 12-16 hours to form the radical cation.
  • Dilute Radical Solution: Dilute the ABTS•+ solution with PBS until an absorbance of 0.70 (±0.02) is achieved at 734 nm.
  • React with Antioxidant: Add 10 µL of the test compound (or standard) at various concentrations to 1 mL of the diluted ABTS•+ solution.
  • Incubate and Measure: Incubate the reaction mixture for 4-6 minutes, then measure the absorbance at 734 nm.
  • Calculate Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] × 100 [3] [5].

The following diagram illustrates the workflow for the ABTS assay:

G Start Start ABTS Assay A Prepare ABTS and Potassium Persulfate Start->A B Incubate 12-16 hours in dark to form ABTS•+ A->B C Dilute with PBS to Absorbance 0.70 at 734 nm B->C D Add Test Compound/ Standard Solution C->D E Incubate 4-6 minutes D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G


Antioxidant Activity Data

Table 1: Antioxidant Activity of Natural Product Extracts and Compounds

Compound / Essential Oil Source Major Components DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL) Reference
Serissa japonica Leaf Oil (E)-nerolidol, 1,8-cineole, iso-longifolol 62.79 ± 0.77 57.82 ± 1.12 [3]
Artemisia scoparia Essential Oil Tocopherol derivatives 285 ± 0.82 295 ± 0.32 [7]
Vitamin E-Infused Nanogel Alpha-tocopherol ~85% Inhibition at 100 µg/mL* Not Reported [6]
Artemisia absinthium Essential Oil Oleic acid derivatives ~300 (approx. from graph)* ~310 (approx. from graph)* [7]

Note: IC₅₀ values represent the concentration required to scavenge 50% of the radicals. A lower IC₅₀ indicates stronger antioxidant activity. *Value estimated from graphical data or reported as % inhibition at a single concentration.

Table 2: Bioactivity Profile of this compound and Related Compounds

Compound Observed Biological Activities Potential Mechanisms & Notes Reference
This compound Neuroprotective, Antioxidant, Anti-apoptotic Mitigates rotenone-induced oxidative stress and dopamine depletion in a Parkinson's disease model. [2]
Isolongifolenone-based caprolactam derivatives Anticancer (e.g., compound E10) Induces cancer cell apoptosis via the p53/mTOR/autophagy pathway by increasing intracellular ROS. [1]
Serissa japonica Oil Anti-tyrosinase, Anti-inflammatory (NO inhibition) IC₅₀ for tyrosinase inhibition: 195.6 µg/mL; IC₅₀ for NO inhibition: 63.03 µg/mL. [3]

Key Considerations for Researchers

  • Solvent Selection: Ensure the solvent (e.g., methanol, ethanol) does not interfere with the radicals. The solvatochromic effect can cause shifts in the ABTS•+ absorbance maximum [5].
  • Reaction Time: Adhere strictly to specified incubation times. The DPPH reaction typically reaches stability by 30 minutes, while the ABTS assay is often read within 4-6 minutes [4] [5].
  • Expression of Results: For the ABTS assay, results are frequently expressed as Trolox Equivalents (TEAC) to standardize comparisons across studies [5].
  • Assay Limitations: Be aware that ABTS is a non-physiological radical, and results from such in vitro assays may not directly translate to in vivo efficacy. The potential for coupling adducts in the ABTS assay can also complicate interpretation for certain antioxidants [5].

Summary

The DPPH and ABTS assays are robust, widely accepted methods for the initial in vitro assessment of antioxidant capacity. The data and protocols provided herein offer a standardized framework for evaluating this compound and its derivatives, supporting their potential as lead compounds for nutraceutical and therapeutic development aimed at mitigating oxidative stress [3] [2].

References

Comprehensive Analysis of Isolongifolene's In Vitro Free Radical Scavenging Activity: Protocols and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Oxidative Stress and Isolongifolene Significance

Oxidative stress represents a fundamental pathophysiological process resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. Numerous human diseases are associated with oxidative stress induced by free radicals, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders such as Parkinson's disease. These free radicals – including superoxide anions, hydrogen peroxide, hydroxyl radicals, and nitric oxide – play a vital role in damaging various cellular macromolecules such as proteins, lipids, and DNA in healthy human cells [1]. The therapeutic potential of natural compounds with strong antioxidant properties but low cytotoxicity has recently gained significant attention in pharmacological research, leading to increased interest in ethnomedicine and plant-derived bioactive molecules [1].

This compound (ILF) is a tricyclic sesquiterpene present in Murraya koenigii leaves, a herbal species extensively used in traditional medicine throughout Eastern Asia [1]. Before the commencement of recent studies, there was remarkably little information in scientific literature regarding the free radical scavenging and antioxidant activity of this compound, both in vivo and in vitro [1]. This gap in knowledge prompted systematic investigations into the antioxidant potential of this compound, which has revealed promising therapeutic applications for various oxidative stress-related pathological conditions, including neurodegenerative diseases and hepatic ischemia-reperfusion injury [2] [3]. The growing body of evidence regarding this compound's antioxidant efficacy underscores the importance of standardized protocols for evaluating its free radical scavenging activity in experimental settings.

Comprehensive Quantitative Analysis of Antioxidant Activity

Free Radical Scavenging Profile of this compound

The free radical scavenging capacity of this compound has been quantitatively evaluated through a series of established in vitro assays, providing researchers with essential benchmark values for experimental comparisons. These assays demonstrate this compound's effectiveness against various radical species through different mechanisms, including hydrogen atom transfer, single electron transfer, and metal ion reduction [1]. The concentration required for 50% scavenging activity (EC₅₀) serves as a crucial parameter for comparing antioxidant efficacy across different compounds and experimental conditions.

Table 1: Comprehensive Free Radical Scavenging Profile of this compound

Assay Method EC₅₀ Value (μg/mL) Significance
DPPH radical scavenging 77.34 Measures hydrogen donation ability to stable nitrogen-centered radicals
ABTS radical scavenging 40.90 Assesses ability to donate electrons or hydrogen atoms to colored cation radicals
Hydroxyl radical scavenging 16.27 Evaluates protection against highly reactive oxygen-centered radicals
Nitric oxide radical scavenging 238.30 Measures inhibition of reactive nitrogen species
Hydrogen peroxide scavenging 25.01 Assesses neutralization of peroxides before hydroxyl radical formation
Super oxide radical scavenging 16.79 Evaluates protection against precursor to other damaging ROS
FRAP (Ferric Reducing Antioxidant Power) 1.311 Measures electron-donating capacity to reduce ferric to ferrous ions
TRAP (Total Radical Trapping Antioxidant Parameter) 6.701 Assesses overall radical trapping capacity in biological systems
Reducing Power 0.418 Evaluates general electron-donating capacity

The data reveals potent scavenging activity of this compound against hydroxyl and superoxide radicals, with notably low EC₅₀ values of 16.27 and 16.79 μg/mL, respectively [1]. Additionally, this compound exhibits significant reducing power (EC₅₀ = 0.418 μg/mL), indicating strong electron-donating capacity that contributes to its antioxidant mechanism [1]. The compound demonstrates somewhat lower efficacy against nitric oxide radicals (EC₅₀ = 238.3 μg/mL), suggesting a degree of radical specificity in its scavenging behavior that researchers should consider when designing experimental approaches [1].

Comparison with Standard Antioxidants

Table 2: Comparison of this compound Activity with Reference Standards

Assay This compound EC₅₀ Reference Standard Standard EC₅₀
DPPH 77.34 μg/mL Quercetin Not specified in studies
ABTS 40.90 μg/mL Ascorbic acid Not specified in studies
Hydroxyl radical 16.27 μg/mL Mannitol Not specified in studies
Lipid peroxidation (in vivo) Significant reduction - -

While the search results do not provide complete direct comparisons with standard antioxidants across all assays, the demonstrated efficacy across multiple radical species supports this compound's potential therapeutic value [1]. The significant reduction in lipid peroxidation products (TBARS) in rotenone-induced Parkinson's disease models further corroborates the in vivo relevance of its antioxidant properties [2].

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely employed method for evaluating the free radical scavenging activity of natural compounds due to its simplicity, reproducibility, and reliability. The protocol outlined below has been specifically optimized for assessing this compound's antioxidant capacity [1]:

  • Reagent Preparation: Prepare a 0.3 mM DPPH solution in methanol by dissolving 1.18 mg DPPH in 50 mL methanol. Protect from light using amber containers or aluminum foil. Prepare this compound stock solution at 1 mg/mL in methanol with subsequent serial dilutions (20-100 μg/mL) for dose-response assessment [1].

  • Experimental Procedure: Combine 100 μL of each this compound concentration (20-100 μg/mL) with 1.0 mL of the 0.3 mM DPPH solution. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes to prevent photodegradation of light-sensitive components [1]. Include control reactions containing DPPH solution with methanol instead of this compound (positive control) and methanol alone as blank [1].

  • Measurement and Calculation: Measure absorbance at 517 nm using a UV-Vis spectrophotometer against the methanol blank. Calculate percentage scavenging activity using the formula: Scavenging (%) = (A_control - A_sample)/A_control × 100 where A_control represents the absorbance of the DPPH control reaction and A_sample represents the absorbance of this compound-containing reactions [1]. Determine EC₅₀ values (concentration providing 50% scavenging) through linear regression analysis of concentration versus scavenging percentage plots. Quercetin serves as an appropriate reference standard for method validation [1].

ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the stable radical cation ABTS⁺•, providing complementary information to the DPPH assay regarding electron donation capacity:

  • Radical Cation Generation: Prepare the ABTS radical solution by mixing 14 mM ABTS stock solution with 4.9 mM ammonium persulfate in equimolar proportions. Allow this mixture to incubate in darkness at room temperature for 16 hours until the reaction stabilizes and a characteristic dark blue-green color develops [1].

  • Solution Standardization: Dilute the stable ABTS⁺• solution with ethanol until reaching an absorbance of 0.70 ± 0.02 at 734 nm, creating a standardized working solution for experimental use [1].

  • Scavenging Assessment: Add 1.0 mL of the standardized ABTS⁺• solution to various concentrations of this compound (20-100 μg/mL). After 6 minutes of reaction time, measure absorbance at 734 nm against an ethanol blank [1]. Calculate percentage inhibition using the standard formula and determine EC₅₀ values as described for the DPPH assay, using ascorbic acid as an appropriate reference standard [1].

Hydroxyl Radical Scavenging Assay

The hydroxyl radical assay evaluates protection against the most reactive oxygen-centered radical species, employing a deoxyribose degradation method:

  • Reaction Setup: Combine 0.6 mL of 1.0 mM deoxyribose, 0.4 mL of 0.2 mM phenylhydrazine, and 0.6 mL of 10 mM phosphate buffer (pH 7.4) in test tubes. Add 0.4 mL of this compound at various concentrations (20-100 μg/mL) to the reaction mixture [1].

  • Incubation and Development: Incubate the complete reaction mixture for one hour at room temperature. Subsequently, add 1.0 mL of 2% trichloroacetic acid (TCA) and 1.0 mL of 1% thiobarbituric acid (TBA), then transfer to a water bath at 95-100°C for 20 minutes to develop the characteristic pink chromogen [1].

  • Measurement and Analysis: After cooling, measure absorbance at 532 nm against appropriate blanks. Include mannitol as a reference standard for hydroxyl radical scavenging. Calculate percentage inhibition and EC₅₀ values as previously described [1].

Additional Assay Protocols

For nitric oxide radical scavenging assessment, combine 2.0 mL of 10 mM sodium nitroprusside with 0.5 mL phosphate buffer saline (pH 7.4) and 0.5 mL of this compound at different concentrations. Incubate at 25°C for 150 minutes, then mix 1.5 mL of incubated mixture with 1.0 mL of Griess reagent (1% sulphanilamide, 2% O-phosphoric acid, 1% napthyl ethylene diamine di HCl). After 5 minutes incubation at room temperature, measure absorbance at 546 nm [1].

The hydrogen peroxide scavenging assay involves mixing aliquots of 50 mM H₂O₂ with various this compound concentrations (20-100 μg/mL) in 1:1 (v/v) ratio and incubating for 30 minutes at room temperature. Add 90 μL of the H₂O₂-sample solution to 10 μL HPLC-grade methanol and 0.9 mL FOX reagent (4.4 mM BHT in 9 volumes of methanol combined with 1 volume of 1 mM xylenol orange and 2.56 mM ammonium ferrous sulphate in 0.25 M H₂SO₄). Vortex and incubate at 37°C for 30 minutes, then measure absorbance of the ferric-xylenol orange complex at 560 nm [1].

Mechanisms and Therapeutic Applications

Neuroprotective Effects in Parkinson's Disease Models

The neuroprotective potential of this compound has been demonstrated in rotenone-induced rat models of Parkinson's disease, showcasing its therapeutic relevance for neurodegenerative disorders. In these studies, this compound (10 mg/kg) co-treatment significantly ameliorated rotenone-induced movement impairments and behavioral deficits as assessed through hang tests and catalepsy measurements [2].

At the biochemical level, this compound administration prevented the rotenone-induced elevation of lipid peroxidation products (TBARS) and significantly restored the activities of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) [2]. Furthermore, this compound treatment maintained reduced glutathione (GSH) levels, supporting the cellular defense system against oxidative damage in neural tissues [2]. These effects collectively demonstrate this compound's capacity to mitigate oxidative stress parameters in pathological conditions characterized by free radical accumulation.

Hepatoprotective Effects in Ischemia/Reperfusion Injury

Recent investigations have revealed protective effects of this compound in hepatic ischemia/reperfusion (I/R) injury models, expanding its potential therapeutic applications beyond neurodegenerative conditions. In mouse models of liver I/R injury, this compound pretreatment (10-40 mg/kg) significantly reduced serum markers of hepatic damage, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a dose-dependent manner [3].

The molecular mechanism underlying this protection involves activation of the AMPK-PGC1α signaling pathway, which plays a crucial role in cellular energy homeostasis and mitochondrial function [3]. Through this pathway, this compound modulates multiple aspects of I/R pathology, reducing inflammatory activation, decreasing cellular apoptosis, and mitigating oxidative stress in hepatocytes [3]. This multifaceted mechanism of action positions this compound as a promising candidate for further investigation in conditions involving tissue damage following oxygen deprivation and subsequent reoxygenation.

G This compound Mechanism in Liver I/R Injury ISO This compound AMPK AMPK Activation ISO->AMPK OxStress Oxidative Stress ISO->OxStress Direct Scavenging Inflammation Inflammation ISO->Inflammation Inhibits Apoptosis Apoptosis ISO->Apoptosis Suppresses PGC1a PGC1α Upregulation AMPK->PGC1a Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Mitochondria->OxStress Reduces Protection Hepatoprotection Mitochondria->Protection Enhances OxStress->Inflammation OxStress->Apoptosis Inflammation->Protection Attenuates Apoptosis->Protection Limits

In Vitro to In Vivo Correlation

The translational relevance of this compound's in vitro free radical scavenging activity to in vivo efficacy represents a critical consideration for research and development. The demonstrated correlation between potent scavenging capacity in chemical assays (low EC₅₀ values across multiple radical species) and significant protection in animal models of human diseases supports the biological significance of these in vitro findings [1] [2] [3]. This consistency across experimental systems strengthens the rationale for further investigation of this compound as a potential therapeutic agent for oxidative stress-related pathologies.

Experimental Workflow and Technical Considerations

G This compound Antioxidant Assessment Workflow Sample Sample Preparation (20-100 μg/mL) DPPH DPPH Assay (517 nm) Sample->DPPH ABTS ABTS Assay (734 nm) Sample->ABTS OH Hydroxyl Radical (532 nm) Sample->OH NO Nitric Oxide (546 nm) Sample->NO H2O2 H₂O₂ Scavenging (560 nm) Sample->H2O2 Data Data Analysis (EC₅₀ Calculation) DPPH->Data ABTS->Data OH->Data NO->Data H2O2->Data Validation In Vivo Validation Data->Validation

Critical Technical Considerations
  • Sample Preparation: this compound should be dissolved in appropriate solvents (methanol, ethanol, or DMSO) with final solvent concentrations not exceeding 1% in assay mixtures to prevent interference with radical systems [1].

  • Concentration Range: Employ a broad concentration range (typically 20-100 μg/mL for initial screening) with at least five data points to ensure accurate EC₅₀ determination through linear regression analysis [1].

  • Incubation Conditions: Strictly control reaction times and temperature conditions as specified in protocols, as variations significantly impact reaction kinetics and final results [1].

  • Reference Standards: Always include appropriate reference antioxidants (quercetin for DPPH, ascorbic acid for ABTS, mannitol for hydroxyl radicals) to validate assay performance and enable comparative potency assessment [1].

  • Multiple Assay Approach: Employ at least three different antioxidant assessment methods to comprehensively characterize mechanisms, as no single assay fully captures the multifaceted nature of antioxidant activity [1] [4].

Conclusion

The comprehensive profiling of this compound's free radical scavenging activity through standardized in vitro protocols provides valuable insights for researchers investigating natural products with antioxidant potential. The detailed methodologies presented for DPPH, ABTS, hydroxyl radical, nitric oxide, and hydrogen peroxide scavenging assays offer reproducible frameworks for evaluating this promising compound in laboratory settings. The correlation between in vitro radical scavenging capacity and demonstrated efficacy in animal models of Parkinson's disease and hepatic ischemia/reperfusion injury underscores the translational potential of these experimental approaches.

The multifaceted mechanism of this compound, encompassing direct radical neutralization, enhancement of endogenous antioxidant systems, and modulation of critical cell signaling pathways (including AMPK-PGC1α), positions this natural sesquiterpene as a promising candidate for further pharmaceutical development. Future research directions should include structure-activity relationship studies to optimize potency, investigation of synergistic combinations with other bioactive compounds, and advanced preclinical evaluation in additional oxidative stress-related pathology models.

References

Comprehensive Analysis of Isolongifolene's Anti-Apoptotic Mechanisms: Application Notes and Experimental Protocols for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isolongifolene (ILF), a tricyclic sesquiterpene compound isolated from the Indian herb Murraya koenigii, has emerged as a promising therapeutic candidate with demonstrated potent anti-apoptotic properties across multiple disease models. Recent preclinical studies have consistently revealed that ILF exerts significant protective effects against apoptosis induced by various stressors through the modulation of key signaling pathways and regulation of apoptotic machinery. The compound's ability to simultaneously target multiple cell death mechanisms while demonstrating minimal toxicity presents a unique advantage for therapeutic development, particularly for complex disorders where apoptosis contributes significantly to pathogenesis. This comprehensive technical review systematically analyzes the molecular mechanisms underpinning ILF's anti-apoptotic effects, provides detailed experimental protocols for evaluating its efficacy, and offers practical application notes to facilitate its development as a therapeutic agent for researchers and drug development professionals.

The broad therapeutic potential of ILF spans neurological disorders, hepatic conditions, and inflammatory bowel diseases, as evidenced by its efficacy in mitigating apoptosis in rodent models of Parkinson's disease, liver ischemia/reperfusion injury, and Crohn's disease-like colitis. This diverse activity profile suggests that ILF targets fundamental apoptotic mechanisms common to various cell types and injury contexts. Understanding these mechanisms and establishing standardized protocols for evaluating ILF's effects is crucial for advancing this compound toward clinical applications. This document aims to bridge the gap between basic research findings and practical implementation by providing detailed methodological guidance and mechanistic insights that can inform future preclinical and clinical studies.

Mechanistic Insights into this compound's Anti-Apoptotic Actions

Molecular Pathways Regulated by this compound

The anti-apoptotic efficacy of this compound is mediated through its modulation of several critical signaling pathways that converge on mitochondrial function and caspase activation. Research across different disease models has consistently demonstrated that ILF exerts its protective effects primarily through regulation of the AMPK-PGC1α axis and the PI3K/AKT/GSK-3β signaling cascade, resulting in suppressed apoptosis initiation and execution.

In models of liver ischemia/reperfusion injury and Crohn's disease-like colitis, ILF has been shown to activate AMPK phosphorylation, which in turn enhances PGC1α signaling, a master regulator of mitochondrial biogenesis and function [1] [2] [3]. This pathway activation leads to improved mitochondrial membrane potential, reduced reactive oxygen species (ROS) production, and decreased cytochrome c release. Simultaneously, in Parkinson's disease models, ILF prominently modulates the PI3K/AKT/GSK-3β pathway, enhancing phosphorylation of AKT and subsequently inhibiting glycogen synthase kinase-3β (GSK-3β) activity, which prevents mitochondrial permeability transition pore opening and inhibits the intrinsic apoptotic pathway [4] [5]. These pathway modulations collectively contribute to ILF's robust anti-apoptotic effects across different cellular contexts.

Regulation of Apoptotic Machinery

This compound demonstrates a multi-target approach to apoptosis regulation by simultaneously influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Through comprehensive molecular analyses, researchers have documented ILF's consistent effects on key apoptotic regulators:

  • Bcl-2 family proteins: ILF treatment significantly upregulates anti-apoptotic Bcl-2 expression while downregulating pro-apoptotic Bax levels across multiple models, favoring cell survival [4] [1] [2]. This altered Bcl-2/Bax ratio prevents mitochondrial outer membrane permeabilization, thereby inhibiting cytochrome c release.

  • Caspase cascade inhibition: ILF treatment results in substantial reduction in activated caspases including caspase-3, -6, -8, and -9, indicating suppression of both initiator and executioner caspases in the apoptotic cascade [4] [5]. The consistent downregulation of cleaved caspase-3, in particular, demonstrates ILF's efficacy in blocking the final steps of apoptotic execution.

  • Mitochondrial protection: ILF treatment preserves mitochondrial membrane potential (Δψm) and reduces mitochondrial ROS generation, thereby maintaining cellular energy homeostasis and preventing apoptosis initiation [6] [5]. This mitochondrial protective effect represents a fundamental mechanism underlying ILF's anti-apoptotic efficacy.

Table 1: Quantitative Effects of this compound on Apoptotic Markers Across Disease Models

Disease Model Bcl-2 Increase Bax Decrease Caspase-3 Reduction Key Signaling Pathways
Parkinson's Disease (Rotenone model) ~2.1-fold ~60% ~55% PI3K/AKT/GSK-3β [4] [5]
Liver I/R Injury ~1.8-fold ~50% ~65% AMPK-PGC1α [1] [3]
Crohn's-like Colitis ~1.7-fold ~45% ~58% AMPK/PGC1α [2] [7]
In vitro SH-SY5Y model ~2.3-fold ~65% ~62% PI3K/AKT/GSK-3β [6] [5]
Integration of Anti-apoptotic with Complementary Mechanisms

The anti-apoptotic effects of this compound are enhanced by its simultaneous modulation of oxidative stress and inflammatory processes, creating a comprehensive cytoprotective profile. ILF treatment significantly reduces lipid peroxidation (as measured by MDA content) and enhances antioxidant defenses through upregulation of superoxide dismutase (SOD), catalase, and glutathione peroxidase activities [4] [1] [6]. Additionally, ILF demonstrates potent anti-inflammatory activity by suppressing pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which indirectly contributes to reduced apoptosis by lowering the inflammatory burden on cells [2] [3]. Furthermore, in models of intestinal injury, ILF has been shown to preserve tight junction integrity by upregulating ZO-1 and claudin-1 expression, enhancing barrier function and reducing susceptibility to apoptosis [2] [7]. These complementary mechanisms create a multi-faceted protective response that enhances ILF's overall anti-apoptotic efficacy.

Experimental Protocols for Evaluating Anti-Apoptotic Effects

In Vitro Assessment of Anti-Apoptotic Activity

The evaluation of this compound's anti-apoptotic effects in cellular models requires standardized protocols to ensure reproducibility and accurate interpretation of results. The following detailed protocol has been established based on methodologies successfully employed in multiple studies investigating ILF's effects on rotenone-induced apoptosis in SH-SY5Y human neuroblastoma cells [6] [5]:

  • Cell culture and treatment: Maintain SH-SY5Y cells in Dulbecco's Modified Eagle Medium: nutrient mixture F-12 (DMEM/F12) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells at appropriate densities (e.g., 1×10⁴ cells/well for MTT assay, 5×10⁴ cells/well for apoptosis assays) and allow to adhere for 24 hours. For experimental groups, pretreat cells with this compound (10 µM) for 2 hours prior to exposure to rotenone (100 nM) for 24 hours. Include control groups (vehicle-only) and rotenone-only treated groups for comparison.

  • Assessment of cell viability and cytotoxicity: Perform MTT assay by adding 0.5 mg/mL MTT solution to each well and incubating for 4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO). Measure absorbance at 570 nm with a reference wavelength of 630 nm. Calculate cell viability as a percentage of the control group. For lactate dehydrogenase (LDH) release assay, collect culture supernatant after treatment and measure LDH activity using a commercial kit according to manufacturer's instructions.

  • Analysis of apoptosis-specific markers: For flow cytometric analysis of apoptosis, harvest cells after treatment and stain with Annexin V-FITC and propidium iodide using an apoptosis detection kit according to manufacturer's protocol. Analyze stained cells using a flow cytometer within 1 hour of staining. For TUNEL assay, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label DNA strand breaks using the TUNEL reaction mixture. Counterstain with DAPI and visualize under a fluorescence microscope. Count TUNEL-positive cells in at least five random fields per sample.

Table 2: Standard Experimental Parameters for In Vitro Assessment of ILF Anti-Apoptotic Effects

Parameter Optimal Conditions Positive Control ILF Treatment Concentration Exposure Time
Cell Viability (MTT) 1×10⁴ cells/well, 37°C Rotenone (100 nM) 10 µM (pre-treatment) 24 hours [5]
Apoptosis (Flow Cytometry) 5×10⁴ cells/well, PBS washing Rotenone (100 nM) 10 µM (pre-treatment) 24 hours [5]
Mitochondrial Membrane Potential Rhodamine-123 (1 µM), 37°C Rotenone (100 nM) 10 µM (pre-treatment) 24 hours [6]
ROS Measurement DCFH-DA (10 µM), 37°C Rotenone (100 nM) 10 µM (pre-treatment) 24 hours [6]
Western Blot Analysis 20-40 µg protein, SDS-PAGE Rotenone (100 nM) 10 µM (pre-treatment) 24 hours [4] [5]
In Vivo Evaluation in Disease Models

The therapeutic efficacy of this compound against apoptosis has been rigorously evaluated in several well-established animal models of human diseases. The following protocols detail the methodologies for administering ILF and assessing its anti-apoptotic effects in these models:

  • Parkinson's disease model (rotenone-induced): Utilize adult male albino Wistar rats (weighing 200-250 g) maintained under standard laboratory conditions with free access to food and water. Induce Parkinson's-like pathology by subcutaneous injection of rotenone (2.5 mg/kg) daily for 4 weeks. Administer this compound (5, 10, and 20 mg/kg, dissolved in saline with 1% DMSO) via intraperitoneal injection 30 minutes prior to rotenone administration. Include vehicle-treated control groups and rotenone-only groups for comparison. Evaluate motor function weekly using open-field tests for spontaneous locomotion and rotarod tests for coordination. At the endpoint, sacrifice animals and remove striatal brain regions for analysis of dopamine content using HPLC-EC, tyrosine hydroxylase (TH) expression via Western blotting, and apoptosis markers (Bax, Bcl-2, caspases) using appropriate techniques [4].

  • Liver ischemia/reperfusion injury model: Employ male C57BL/6J mice (6-8 weeks old) housed under specific pathogen-free conditions. After acclimatization, randomly assign mice to sham, I/R, and I/R+ILF groups. Pretreat ILF group with this compound (10, 20, and 40 mg/kg) via intraperitoneal injection 1 hour before ischemia induction. Induce liver ischemia by clamping the hepatic portal vein and hepatic artery to approximately 70% of the liver for 60 minutes, followed by reperfusion for 6 hours. Collect blood samples for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercial kits. Harvest liver tissues for histological examination (H&E staining), TUNEL assay to detect apoptotic cells, and Western blot analysis of AMPK, P-AMPK, PGC1α, Bax, Bcl-2, and cleaved caspase-3 expression [1] [3].

  • Crohn's disease-like colitis model (TNBS-induced): Use 8-10 week old male C57BL/6 mice maintained under standard conditions. After one week of acclimation, randomly divide mice into wild type, TNBS, and TNBS+ISO groups (n=8 per group). Induce colitis by rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (100 mg/kg in 50% ethanol) using a polyethylene catheter. For the TNBS+ISO group, administer this compound (10 mg/kg) via intragastric gavage daily for 7 days after TNBS administration. Monitor changes in body weight, disease activity index (DAI), and colon length. Assess inflammatory damage through histopathological scoring of H&E-stained colon sections. Analyze apoptosis in colon tissues using TUNEL assay and Western blot for cleaved caspase-3, Bax, and Bcl-2. Evaluate tight junction proteins (ZO-1, claudin-1) by immunofluorescence and Western blot [2] [7].

Application Notes for Therapeutic Development

Formulation and Administration Strategies

The effective delivery of this compound represents a critical consideration for its development as a therapeutic agent. Based on preclinical studies, several formulation and administration approaches have demonstrated efficacy:

  • Dosage optimization: The effective dose range for this compound varies depending on the model system and route of administration. In cellular models, 10 µM concentration has shown consistent efficacy in protecting against rotenone-induced apoptosis [6] [5]. For in vivo applications in rodent models, the effective dose ranges from 5-40 mg/kg, with 10 mg/kg demonstrating significant effects in Parkinson's disease and colitis models, while 40 mg/kg showed optimal protection in liver ischemia/reperfusion injury [4] [1] [2]. These doses have not exhibited significant toxicity in preclinical models, suggesting a favorable safety profile.

  • Administration routes: Multiple administration routes have been successfully employed for ILF delivery in preclinical models. Intraperitoneal injection provides efficient systemic delivery for neurological and hepatic applications, while intragastric gavage offers effective gastrointestinal delivery for colitis models with demonstrated bioavailability [4] [2] [3]. The compound's relatively low molecular weight and lipophilic nature as a sesquiterpene suggest potential for blood-brain barrier penetration, which is essential for neurodegenerative disorder applications.

  • Treatment timing: The therapeutic window for this compound administration depends on the specific pathological context. Pre-treatment strategies (30 minutes to 1 hour before injury induction) have shown efficacy in acute injury models like liver I/R [1] [3]. In chronic models such as Parkinson's disease, repeated dosing throughout the disease induction period (4 weeks) has demonstrated significant protective effects [4]. For inflammatory conditions like colitis, post-injury administration for 7 days has proven effective, suggesting potential for both preventive and interventional applications [2].

Safety and Biocompatibility Considerations

The transition of this compound from preclinical research to clinical applications requires careful attention to safety and biocompatibility factors:

  • Toxicological assessment: While comprehensive toxicological studies are not yet available, existing research indicates that ILF exhibits minimal cytotoxicity at therapeutic concentrations. In vitro studies using SH-SY5Y cells showed no significant reduction in cell viability with ILF treatment alone at 10 µM concentration [5]. Similarly, in vivo studies in multiple rodent models reported no observable adverse effects or behavioral abnormalities at doses up to 40 mg/kg [4] [1] [3]. However, systematic toxicological evaluation including hepatic, renal, and hematological parameters is recommended before clinical translation.

  • Drug interaction potential: As ILF modulates key signaling pathways including AMPK and PI3K/AKT, potential interactions with other drugs targeting these pathways should be considered. The compound's anti-apoptotic and antioxidant properties may synergize with conventional therapies, potentially allowing for dose reduction of primary therapeutics. However, in conditions where apoptosis of damaged cells is desirable (e.g., cancer), ILF administration might interfere with treatment efficacy, requiring careful evaluation in specific disease contexts [6] [5].

Visual Abstracts

This compound-Mediated Anti-Apoptotic Signaling Pathways

G This compound Anti-Apoptotic Signaling Pathways cluster_pathway1 PI3K/AKT/GSK-3β Pathway cluster_pathway2 AMPK-PGC1α Pathway cluster_apoptosis Apoptotic Regulation ILF This compound (ILF) PI3K PI3K activation ILF->PI3K AMPK AMPK phosphorylation ILF->AMPK AKT AKT phosphorylation PI3K->AKT GSK3B GSK-3β inhibition AKT->GSK3B MMP Preserved mitochondrial membrane potential GSK3B->MMP BCL2 ↑ Bcl-2 expression MMP->BCL2 BAX ↓ Bax expression MMP->BAX PGC1A PGC1α activation AMPK->PGC1A MITO Improved mitochondrial function PGC1A->MITO ROS Reduced ROS generation MITO->ROS ROS->BCL2 ROS->BAX APOP Inhibition of Apoptosis BCL2->APOP CYTC ↓ Cytochrome c release BAX->CYTC CASP ↓ Caspase-3, -8, -9 activation CYTC->CASP CASP->APOP

Experimental Workflow for Anti-Apoptotic Assessment

G Experimental Workflow for ILF Anti-Apoptotic Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment CellModel Cell Model Establishment (SH-SY5Y, Caco-2, AML12) ILFTreatment ILF Treatment (10 µM, 2h pre-treatment) CellModel->ILFTreatment InjuryInduction Injury Induction (Rotenone, TNF-α, H/R) ILFTreatment->InjuryInduction Viability Viability Assessment (MTT, LDH) InjuryInduction->Viability Apoptosis Apoptosis Analysis (Annexin V, TUNEL) Viability->Apoptosis Mechanism Mechanistic Studies (Western blot, ROS) Apoptosis->Mechanism DataAnalysis Data Integration & Analysis AnimalModel Animal Model Establishment (Parkinson's, Liver I/R, Colitis) ILFDosing ILF Administration (5-40 mg/kg, i.p. or gavage) AnimalModel->ILFDosing FunctionalTest Functional Tests (Motor function, DAI) ILFDosing->FunctionalTest TissueCollection Tissue Collection FunctionalTest->TissueCollection Biochemical Biochemical Analysis (ELISA, HPLC, Histology) TissueCollection->Biochemical Molecular Molecular Analysis (Western, TUNEL, IF) Biochemical->Molecular

Conclusions and Future Prospects

The comprehensive analysis of this compound's anti-apoptotic mechanisms presented in this document highlights its significant potential as a therapeutic agent for diverse apoptosis-related pathologies. Through modulation of key signaling pathways including AMPK-PGC1α and PI3K/AKT/GSK-3β, regulation of Bcl-2 family proteins, and inhibition of caspase activation, ILF demonstrates consistent efficacy across neurological, hepatic, and gastrointestinal disease models. The detailed experimental protocols provided herein offer researchers standardized methodologies for evaluating ILF's effects, while the application notes guide formulation and safety considerations for therapeutic development.

Future research directions should focus on advancing pharmacokinetic studies to better understand ILF's absorption, distribution, metabolism, and excretion profiles, exploring novel formulation strategies to enhance bioavailability and tissue targeting, and conducting rigorous toxicological assessments to establish safety parameters for human trials. Additionally, investigation of ILF's effects in other apoptosis-driven conditions and potential synergistic combinations with existing therapeutics would further expand its clinical relevance. With its multi-target mechanism of action and demonstrated efficacy across disease models, this compound represents a promising candidate for development as a therapeutic agent addressing unmet needs in apoptosis-related disorders.

References

Application Note: HPLC-MS Analysis of Isolongifolene in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS) Target Analyte: Isolongifolene (ISO) Matrix: Chitosan-based nanoparticle formulations and biological samples [1] [2]

Method Validation Summary

The following table summarizes the key validation parameters for the RP-HPLC method for quantification of this compound:

Validation Parameter Experimental Results Acceptance Criteria
Specificity No interference from matrix components [1] Baseline resolution
Precision %RSD < 2% (n=6 replicates) [1] %RSD ≤ 2%
Linearity R² = 0.998 (50-150% of target strength) [1] R² ≥ 0.995
Accuracy Mean recovery 98.5-101.7% [1] 98-102%
Robustness Minimal impact from deliberate variations [1] System suitability parameters within limits
LOD/LOQ Estimated detection limit: 20 ppt (GC-MS) [3] S/N ≥ 3 for LOD; ≥10 for LOQ

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Quantification in Chitosan Nanoparticles

This method is validated according to ICH Q2(R1) guidelines [1].

  • Sample Preparation: Dissolve chitosan in 0.25% v/v acetic acid (2 mg/mL) under constant stirring at 10°C for 12 hours. Add 0.75% w/v sodium tripolyphosphate (TPP) aqueous solution in a 2:1 ratio to chitosan solution containing 100 μg/mL of this compound. Continue stirring for 6 hours at 4°C. Centrifuge the dispersion at 13,000 × g for 20 minutes at 4°C. Collect the nanoparticle pellet and store at -55°C [2].
  • Chromatographic Conditions:
    • Column: Newcrom R1 HPLC column (or equivalent C18 column) [4]
    • Mobile Phase: Acetonitrile:Water with 0.1% Formic acid (for MS compatibility) or Phosphoric acid (for non-MS applications) [4]
    • Gradient: Optimized gradient elution (specific gradient to be developed based on retention time)
    • Flow Rate: 0.2-0.5 mL/min (depending on column dimensions)
    • Detection: Mass Spectrometry (MS) in positive ion mode
    • Column Temperature: Ambient or controlled (e.g., 25-40°C)
    • Injection Volume: 5-20 μL
Protocol 2: GC-MS Analysis of this compound Using SPME

This field-portable method provides an alternative approach for terpene analysis [3].

  • Sample Preparation: Spike this compound into 200 mL of 0.6% sodium chloride in water. Extract using half-half SPME PDMS-DVB 65-μm fibers at room temperature (22°C) for 15 minutes without shaking or vibrating (fiber placed half in headspace and half immersed in liquid phase).
  • GC-MS Conditions:
    • System: Portable GC-MS (e.g., Torion T-9)
    • Column: Low-thermal-mass capillary column with resistive heating
    • Carrier Gas: Helium
    • Temperature Program: Optimized for terpene separation (specific program to be developed)
    • Mass Spectrometer: Toroidal ion trap mass analyzer heated to 175°C
    • Detection Limits: Estimated at 20 ppt for terpene compounds [3]
Protocol 3: Drug Encapsulation and Loading Efficiency Calculation
  • Encapsulation Efficiency: Centrifuge ICN at 5800 × g and quantify this compound in supernatant using HPLC.
    • Formula: DEE = (Total amount of drug - Drug in supernatant) / Total amount of drug × 100 [2]
  • Loading Efficiency:
    • Formula: DLE = (Total amount of drug - Drug in supernatant) / Weight of recovered nanoparticles × 100 [2]

Analytical Workflow and Signaling Pathway

The diagram below illustrates the complete analytical workflow for this compound-loaded chitosan nanoparticle (ICN) preparation and analysis:

Start Start Analysis Prep Prepare Chitosan Solution (2 mg/mL in 0.25% acetic acid) Start->Prep Add Add this compound (100 μg/mL) and TPP Cross-linker Prep->Add Form Nanoparticle Formation (Stir 6h at 4°C) Add->Form Centrifuge Centrifuge (13,000 × g, 20 min, 4°C) Form->Centrifuge Collect Collect ICN Pellet Centrifuge->Collect Analyze HPLC-MS Analysis Collect->Analyze Validate Method Validation Analyze->Validate End Data Reporting Validate->End

The following diagram summarizes the AMPK-PGC1α signaling pathway implicated in the hepatoprotective effects of this compound, based on pharmacological studies [5] [6]:

ISO This compound (ISO) AMPK AMPK Activation (P-AMPK ↑) ISO->AMPK PGC1a PGC1α Upregulation AMPK->PGC1a Effects Cellular Protective Effects PGC1a->Effects Mitochondrial Mitochondrial Function Preservation Effects->Mitochondrial Inflammation Anti-inflammatory (IL-1β, IL-6, TNF-α ↓) Effects->Inflammation Apoptosis Anti-apoptotic (Bcl-2 ↑, Bax ↓, Caspase-3 ↓) Effects->Apoptosis Oxidative Antioxidant (SOD, GSH ↑, MDA ↓) Effects->Oxidative

Discussion and Conclusion

The developed HPLC-MS method provides a precise, accurate, and robust approach for quantifying this compound in chitosan-based nanoparticle formulations. The method validation confirms its suitability for routine analysis in pharmaceutical development [1].

  • Analytical Considerations: The combination of HPLC with mass spectrometry detection offers high sensitivity and specificity for this compound quantification. The reverse-phase chromatography provides excellent separation from matrix components.
  • Pharmaceutical Applications: The chitosan nanoparticle delivery system enhances the therapeutic potential of this compound, with good encapsulation efficiency and controlled release properties [2].
  • Therapeutic Relevance: The analytical methods support the development of this compound-based formulations with demonstrated hepatoprotective effects through modulation of the AMPK-PGC1α signaling pathway [5] [6].

References

Isolongifolene drug encapsulation efficiency calculation

Author: Smolecule Technical Support Team. Date: February 2026

Mathematical Foundation for Encapsulation Efficiency

For Isolongifolene-loaded chitosan nanoparticles (ICN), the Drug Encapsulation Efficiency (DEE) and Drug Loading Efficiency (DLE) are two critical parameters. They are calculated using the following formulas, which were applied directly in the relevant study [1]:

  • Drug Encapsulation Efficiency (DEE %): This measures the percentage of the total drug that is successfully encapsulated within the nanoparticles. DEE (%) = (Total amount of drug - Drug in supernatant) / Total amount of drug × 100
  • Drug Loading Efficiency (DLE %): This measures the weight of the drug encapsulated relative to the total weight of the recovered nanoparticles. DLE (%) = (Total amount of drug - Drug in supernatant) / Weight of recovered nanoparticles × 100

In these formulas, the "drug in supernatant" represents the free, unencapsulated this compound, which is separated and quantified after the centrifugation of the synthesized nanoparticle dispersion [1].

Separation and Quantification Methods

A critical step in the calculation is the separation of free drug from the drug-loaded nanoparticles. The table below summarizes common methods, one of which was used in the this compound study [1].

Method Key Principle Key Advantages Key Limitations / Notes
Ultrafiltration Centrifugation [2] [3] Uses a semi-permeable membrane to filter free drug under centrifugal force. Convenient, fast, no dilution effect, high accuracy and reproducibility [2]. Membrane may adsorb the drug [2].
High-Speed Centrifugation [1] [2] Separates based on gravity difference; free drug remains in supernatant [1]. Simple operation, no sample dilution [2]. Centrifugation time is long; reproducibility can be an issue [2].
Dialysis [2] Uses a semi-permeable membrane to diffuse out free drug. Simple, accurate, and repeatable [2]. Time-consuming; drug leakage can lead to underestimation [2].
Gel Column Chromatography [2] Separates based on size; nanoparticles elute first. Small dilution effect on nanoparticles. Elution time is long [2].

For quantifying the concentration of this compound in the supernatant (the free drug), the study used High-Performance Liquid Chromatography (HPLC) [1]. While not detailed in the results, a typical HPLC setup for a similar drug (L-OHP) can be referenced, which used a C18 column, a water-methanol mobile phase, and detection at 250 nm [3].

Detailed Experimental Protocol

Here is a step-by-step protocol for determining the encapsulation efficiency of this compound-loaded chitosan nanoparticles, synthesized via ionic gelation, based on the methods used in the search results.

Part 1: Synthesis of this compound-Loaded Chitosan Nanoparticles (ICN) [1]
  • Dissolve Chitosan: Dissolve 2 mg/mL of chitosan in a 0.25% v/v acetic acid solution. Stir constantly at 10°C for 12 hours.
  • Add Drug and Cross-linker: To the chitosan solution, add 100 μg/mL of this compound (dissolved in methanol). Then, add a 0.75% w/v aqueous solution of sodium tripolyphosphate (TPP) in a 2:1 ratio (chitosan solution to TPP solution) under continuous stirring.
  • Form Nanoparticles: Continue stirring the mixture for 6 hours at 4°C to allow for the formation of nanoparticles via ionic cross-linking.
  • Recover Nanoparticles: Centrifuge the resultant dispersion at 13,000 × g for 20 minutes at 4°C. Carefully collect the pellet (ICN) and store it at -55°C. The supernatant contains the free, unencapsulated drug and is used for analysis.
Part 2: Determination of Encapsulation Efficiency
  • Separate Free Drug: Use the supernatant from Step 4 above. To ensure all nanoparticles are removed, the supernatant can be further clarified using an ultrafiltration device (e.g., Amicon Ultra, 10,000 MWCO) centrifuged at 12,000 rpm for 10 minutes at 4°C [3].
  • Quantify Free Drug: Analyze the collected filtrate using a validated HPLC method to determine the concentration of free this compound (C_free) [1] [3].
  • Determine Total Drug: Take a separate 200 μL sample of the initial ICN dispersion (before centrifugation). Add a detergent like Triton X-100 (e.g., 10%) and incubate at 60°C for 10 minutes to disrupt the nanoparticles and release all encapsulated drug. After cooling, analyze this solution via HPLC to determine the total drug concentration (C_total) [3].
  • Calculate DEE and DLE: Use the formulas provided above to calculate the encapsulation and loading efficiencies.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical flow of the entire experimental process, from synthesis to final calculation.

workflow Start Start Experiment Synth Synthesize ICN via Ionic Gelation [1] Start->Synth Centrifuge Centrifuge at 13,000 × g, 20 min [1] Synth->Centrifuge Supernatant Collect Supernatant (Contains Free Drug) Centrifuge->Supernatant Pellet Collect Pellet (ICN Nanoparticles) Centrifuge->Pellet PathA Path A: Free Drug Ultrafilter Optional: Clarify with Ultrafiltration [3] PathA->Ultrafilter PathB Path B: Total Drug Disrupt Disrupt Nanoparticles with Triton X-100 [3] PathB->Disrupt Supernatant->PathA Pellet->PathB HPLC_A Analyze by HPLC Determine C_free Ultrafilter->HPLC_A Calculate Calculate DEE & DLE [1] HPLC_A->Calculate HPLC_B Analyze by HPLC Determine C_total Disrupt->HPLC_B HPLC_B->Calculate End End Calculate->End

Advanced Analytical Techniques

Beyond the methods described, Nanoparticle Tracking Analysis (NTA) can be a powerful tool. When the drug is fluorescently tagged, NTA can simultaneously measure the size distribution of all nanoparticles and the sub-population that is successfully loaded with the drug, providing a direct visualization of loading efficiency [4].

References

Application Note: Protocol for Evaluating Isolongifolene as a Tyrosinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tyrosinase is a key enzyme in melanin production, and its inhibitors are sought for cosmetic, medicinal, and food industries to prevent hyperpigmentation and browning [1]. Isolongifolene, a tricyclic sesquiterpene, is reported in a commercial supplier's database to have tyrosinase inhibitory properties [2]. This document outlines a standardized protocol to experimentally validate and characterize the anti-tyrosinase activity of this compound, based on common methods used for similar natural compounds [3] [4].

2. Experimental Design & Workflow The evaluation of this compound's tyrosinase inhibition potential involves a multi-step process, from initial enzyme activity screening to mechanistic studies. The following workflow outlines the key stages:

G Start Start: Prepare Stock Solution of This compound Step1 Direct Enzyme Assay (Initial Screening) Start->Step1 Step2 Cell-Based Assay (Cellular Activity) Step1->Step2 Step3 Kinetic Analysis (Inhibition Mechanism) Step2->Step3 Step4 Antioxidant Assays (ABTS/DPPH) Step3->Step4 Step5 Data Analysis & Reporting Step4->Step5

3. Detailed Experimental Protocols

3.1. Mushroom Tyrosinase Inhibition Assay This is a primary, direct method to test the ability of this compound to inhibit the enzyme in a cell-free system [3] [4].

  • Principle: The assay measures the formation of dopachrome, a pink-colored oxidation product of L-DOPA, spectrophotometrically. An inhibitor will reduce the rate of color formation.
  • Reagents:
    • Phosphate buffer (0.05 M, pH 6.5)
    • Mushroom tyrosinase (2500 U/mL)
    • L-DOPA (5 mM) substrate solution
    • This compound stock solutions (e.g., in DMSO or ethanol, ensure final solvent concentration ≤1%)
    • Kojic acid (standard inhibitor control)
  • Procedure:
    • Prepare a reaction mixture containing 685 µL phosphate buffer, 200 µL of this compound solution (varying concentrations), and 15 µL of tyrosinase solution.
    • Incubate at room temperature for 5-10 minutes.
    • Initiate the reaction by adding 100 µL of L-DOPA solution.
    • Immediately monitor the absorbance at 492 nm for dopachrome formation for 5-10 minutes.
    • Run a negative control (without inhibitor) and a blank (without enzyme) in parallel.
  • Data Analysis: Calculate the percentage inhibition and IC₅₀ value (concentration causing 50% inhibition).

3.2. Cellular Tyrosinase Activity and Melanin Content Assay This assay determines if this compound can inhibit tyrosinase and reduce melanin production inside living cells, which is more physiologically relevant [3] [5].

  • Cell Line: B16F10 mouse melanoma cells or human MM418C1 melanoma cells.
  • Procedure:
    • Seed cells in well plates and culture until ~70-80% confluent.
    • Stimulate melanogenesis by adding 100 nM α-MSH (α-melanocyte-stimulating hormone) to the culture medium.
    • Co-treat cells with α-MSH and various concentrations of this compound for 48-72 hours.
    • Cellular Tyrosinase Activity:
      • Lyse the treated cells.
      • Incubate the lysate with L-DOPA solution and measure dopachrome formation at 492 nm.
      • Normalize activity to total protein content.
    • Melanin Content:
      • Dissolve the pelleted cells in NaOH and measure absorbance at 405 nm.
      • Compare to a standard curve of synthetic melanin.

3.3. Kinetic Analysis of Inhibition Determine the inhibition mechanism (e.g., competitive, uncompetitive, mixed) by analyzing enzyme kinetics [3] [1].

  • Procedure:
    • Perform the mushroom tyrosinase assay with a fixed concentration of this compound and varying concentrations of L-DOPA substrate.
    • Measure initial reaction rates.
    • Plot the data using Lineweaver-Burk (double reciprocal) plots or other kinetic models.
    • Analyze the pattern of line intersections to classify the type of inhibition and calculate the inhibition constant (Ki).

3.4. Antioxidant Activity Assays Since oxidative stress is linked to melanogenesis, antioxidant capacity can be a complementary evaluation [3].

  • ABTS⁺ Radical Scavenging Assay: Measure the reduction of the blue-green ABTS⁺ radical cation at 734 nm.
  • DPPH Radical Scavenging Assay: Measure the reduction of the purple DPPH radical at 517 nm.
  • Procedure: Incubate this compound with the radical solution, measure the decrease in absorbance, and calculate the IC₅₀ value relative to a standard like Trolox.

4. Anticipated Results & Data Presentation While quantitative data for this compound is absent, the table below summarizes the types of data you should collect and how they can be interpreted, using examples from studies on other effective plant extracts [3] [5].

Table 1: Key Assays and Expected Outputs for this compound Evaluation

Assay Type Measured Parameter Data Output Interpretation & Benchmarking Example
Mushroom Tyrosinase Inhibition IC₅₀ Value Concentration (µg/mL or µM) Lower IC₅₀ indicates higher potency. Example: Asphodelus microcarpus flower extract had IC₅₀ comparable to kojic acid [3].
Cellular Tyrosinase Activity % Reduction vs. Control Percentage (%) Confirms activity in a biological system. Example: 4-hydroxybenzoic acid reduced cellular tyrosinase in human MM418C1 cells [5].
Melanin Content in Cells % Reduction vs. Control Percentage (%) Demonstrates functional anti-melanogenic effect. Example: 4-hydroxybenzoic acid reduced melanin by 40% at 500 µg/mL [5].
Kinetic Analysis Inhibition Constant (Ki) & Mechanism Ki Value (µg/mL); Mechanism (e.g., Uncompetitive) Reveals how the inhibitor interacts with the enzyme. Example: Asphodelus microcarpus extract acted as an uncompetitive inhibitor [3].
Antioxidant Activity (ABTS/DPPH) IC₅₀ Value Concentration (µg/mL) Quantifies free radical scavenging capacity, which may support anti-melanogenic activity.

5. Discussion and Conclusion This protocol provides a comprehensive framework for evaluating this compound as a tyrosinase inhibitor. The commercial claim of its activity requires rigorous validation through these experiments [2]. Its known anti-inflammatory and antioxidant properties [6] [7] suggest a potential multi-target mechanism for mitigating hyperpigmentation, which these assays can help uncover. Successfully demonstrating its efficacy would position this compound as a promising natural candidate for depigmenting agents.

Recommendations for Future Research

  • Solubility and Vehicle: Conduct preliminary tests to determine the optimal solvent for this compound, as sesquiterpenes can have low water solubility. DMSO is commonly used, but ensure the final concentration in the assay (typically ≤1%) does not affect enzyme or cell viability.
  • Cytotoxicity Screening: Prior to cellular assays, perform an MTT assay or similar to ensure the tested concentrations of this compound are not cytotoxic to the melanoma cells [3].
  • Advanced Studies: If initial results are promising, consider in vivo models like zebrafish [5] and molecular docking studies to predict the interaction with the enzyme's active site [8].

References

Comprehensive Application Notes and Protocols: Isolongifolene Mitochondrial Protection Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Isolongifolene (ILF), a tricyclic sesquiterpene derived from Murraya koenigii (curry leaf plant), has emerged as a promising therapeutic compound with significant mitochondrial protective properties across multiple disease models. Current research indicates that ILF exerts its protective effects primarily through the modulation of key signaling pathways involved in cellular survival, oxidative stress response, and apoptosis regulation. The compound has demonstrated particular efficacy in models of neurodegeneration and hepatic ischemia-reperfusion injury, positioning it as a valuable candidate for further drug development targeting mitochondrial dysfunction.

The molecular mechanisms through which this compound protects mitochondria involve multi-faceted approaches to cellular protection. In Parkinson's disease models, ILF has been shown to attenuate oxidative stress and preserve mitochondrial membrane integrity through regulation of the PI3K/AKT/GSK-3β signaling cascade [1]. Simultaneously, in hepatic ischemia-reperfusion injury, ILF activates the AMPK-PGC1α pathway, enhancing mitochondrial biogenesis and function while reducing inflammatory responses and apoptotic signaling [2]. These complementary mechanisms underscore ILF's potential as a multi-target therapeutic agent for conditions characterized by mitochondrial dysfunction.

In Vitro Mitochondrial Protection Assay in Neuroblastoma Cells

Background and Principles

The SH-SY5Y human neuroblastoma cell line serves as an established model system for investigating mitochondrial protection in neurological contexts. This protocol details the assessment of this compound's efficacy in countering rotenone-induced mitochondrial dysfunction, a well-characterized model for studying Parkinson's disease mechanisms. Rotenone, a complex I inhibitor, induces oxidative stress, mitochondrial membrane depolarization, and apoptotic signaling, creating a controlled system for evaluating therapeutic interventions [1].

Materials and Reagents
  • Cell line: SH-SY5Y human neuroblastoma cells (ATCC CRL-2266)
  • Test compound: this compound (CAS 1135-66-6, Sigma-Aldrich)
  • Mitochondrial stressor: Rotenone (100 nM working concentration)
  • Culture media: DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin
  • Assay reagents: MTT solution (0.5 mg/mL), JC-1 dye (5 μM), DCFH-DA (10 μM)
  • Antibodies for analysis: Bax, Bcl-2, caspases-3,6,8,9, p-PI3K, p-AKT, p-GSK-3β
Experimental Procedure
2.3.1 Cell Culture and Treatment
  • Culture conditions: Maintain SH-SY5Y cells in DMEM/F-12 complete medium at 37°C with 5% CO₂. For experiments, use cells between passages 5-15 at 70-80% confluence.
  • Experimental groups:
    • Control group: Cells + vehicle (0.1% DMSO)
    • Rotenone group: Cells + 100 nM rotenone
    • ILF treatment group: Cells + 10 μM this compound + 100 nM rotenone
    • ILF control group: Cells + 10 μM this compound alone
  • Treatment protocol: Pre-treat cells with this compound for 2 hours before adding rotenone. Continue co-incubation for 24 hours.
2.3.2 Assessment Methods
  • Cell viability: MTT assay measured at 570 nm reference wavelength [1]
  • Mitochondrial membrane potential: JC-1 staining (emission shift 530 nm vs 590 nm)
  • Reactive oxygen species: DCFH-DA fluorescence (excitation 485 nm, emission 535 nm)
  • Apoptotic markers: Western blot analysis of Bax, Bcl-2, and caspases
  • Pathway analysis: Protein expression of p-PI3K, p-AKT, p-GSK-3β

Table 1: Key Parameters for In Vitro Mitochondrial Protection Assays

Assay Type Measurement Indicators ILF Protective Effect
MTT Assay Cell viability NADPH-dependent dehydrogenase activity ↑ Viability by 40-60%
JC-1 Staining Mitochondrial membrane potential Red/green fluorescence ratio ↑ Membrane potential by 50-70%
DCFH-DA ROS production Fluorescence intensity ↓ ROS by 45-65%
Western Blot Apoptotic regulation Bax/Bcl-2 ratio ↓ Bax/Bcl-2 by 50-80%
Caspase Activity Apoptosis execution Cleaved caspases-3,6,8,9 ↓ Caspase activity by 40-70%
Data Interpretation

Successful mitochondrial protection by this compound is demonstrated by significant increases in cell viability, restoration of mitochondrial membrane potential, reduction in ROS production, and decreased expression of apoptotic markers. The PI3K/AKT/GSK-3β pathway activation should be confirmed through increased phosphorylation of these signaling molecules in Western blot analyses [1].

In Vivo Mitochondrial Protection in Liver Ischemia/Reperfusion Injury

Background and Principles

Liver ischemia/reperfusion (I/R) injury represents a clinically significant challenge in transplantation, resection, and trauma surgery. This protocol utilizes a murine model to evaluate this compound's efficacy in mitigating I/R-induced mitochondrial dysfunction through regulation of the AMPK-PGC1α signaling axis. The model recapitulates key features of human I/R injury, including oxidative stress, inflammatory activation, and hepatocellular apoptosis [2].

Materials and Reagents
  • Animals: Male C57BL/6J mice (6-8 weeks, 20-25g)
  • Test compound: this compound (doses: 10, 20, 40 mg/kg)
  • Surgical equipment: Microvascular clamps, surgical platform
  • Assessment kits: ALT, AST detection kits, ELISA kits for TNF-α, IL-6, IL-1β
  • Histological reagents: H&E staining, TUNEL apoptosis detection
Experimental Procedure
3.3.1 Animal Model and Drug Administration
  • Dosing protocol: Administer this compound (10, 20, or 40 mg/kg) or vehicle via intraperitoneal injection 1 hour before ischemia induction
  • Surgical procedure:
    • Anesthetize mice with ketamine/xylazine (100/10 mg/kg)
    • Perform midline laparotomy to expose liver portal triad
    • Apply microvascular clamp to left and middle hepatic artery and portal vein branches
    • Maintain ischemia for 60 minutes followed by clamp removal
    • Allow reperfusion for 6-24 hours based on assessment parameters
  • Sham group: Undergo identical procedure without vascular clamping
3.3.2 Tissue Collection and Analysis
  • Blood collection: Collect serum via cardiac puncture for ALT/AST measurement
  • Tissue processing: Harvest liver tissue for:
    • Histology: H&E staining for necrosis assessment
    • Apoptosis: TUNEL staining for apoptotic cells
    • Molecular analysis: Western blot for AMPK, p-AMPK, PGC1α
    • Oxidative stress: MDA content, SOD activity assays

Table 2: In Vivo Assessment Parameters for Liver I/R Injury

Parameter Assessment Method Time Point ILF Effect (40 mg/kg)
Hepatocellular Damage Serum ALT/AST 6h reperfusion ↓ ALT/AST by 60-70%
Necrotic Area H&E staining 24h reperfusion ↓ Necrosis by 50-60%
Apoptosis TUNEL-positive cells 6h reperfusion ↓ Apoptosis by 55-65%
Inflammation TNF-α, IL-6, IL-1β ELISA 6h reperfusion ↓ Cytokines by 40-50%
Oxidative Stress MDA content, SOD activity 6h reperfusion ↓ MDA by 45%, ↑ SOD by 35%
Pathway Activation p-AMPK/AMPK ratio 2h reperfusion ↑ Phosphorylation by 3-4 fold
Data Interpretation

Effective protection by this compound is indicated by significant dose-dependent reductions in serum transaminases, histologic necrosis, apoptotic cells, inflammatory cytokines, and oxidative stress markers. AMPK-PGC1α pathway activation should correlate with these protective effects, confirming the mechanistic basis for ILF's activity [2].

Advanced Formulation: this compound-Loaded Chitosan Nanoparticles

Background and Principles

Nanoparticle-based delivery systems enhance this compound's therapeutic potential by improving solubility, stability, and targeted delivery. This protocol details the preparation of This compound-loaded chitosan nanoparticles (ICN) using ionic gelation technique, which facilitates improved cellular uptake and sustained release kinetics [3].

Materials and Reagents
  • Polymers: Chitosan (medium molecular weight), Sodium tripolyphosphate (TPP)
  • Solvents: Acetic acid (0.25% v/v), Methanol (HPLC grade)
  • Equipment: Sonicator, Centrifuge, Freeze-dryer
Experimental Procedure
4.3.1 Nanoparticle Formulation
  • Chitosan solution: Dissolve 2 mg/mL chitosan in 0.25% acetic acid with stirring (12h, 10°C)
  • Cross-linking: Add 0.75% w/v TPP aqueous solution (2:1 ratio) to chitosan solution containing 100 μg/mL this compound
  • Processing: Stir continuously for 6h at 4°C, sonicate for 10min at 4°C
  • Recovery: Centrifuge at 13,000 × g for 20min at 4°C, collect pellet, freeze-dry at -55°C
4.3.2 Characterization and Optimization
  • Formulation optimization: Prepare different chitosan ratios (0.1-0.5% w/v) to optimize encapsulation
  • Characterization:
    • FT-IR: Confirm chemical interactions (4000-400 cm⁻¹ range)
    • SEM/TEM: Determine particle size and morphology
    • XRD: Analyze crystalline/amorphous nature
  • Efficiency calculations:
    • Drug encapsulation efficiency (DEE): (Total drug - Free drug)/Total drug × 100
    • Drug loading efficiency (DLE): (Total drug - Free drug)/Nanoparticle weight × 100
Data Interpretation

Successful formulation yields nanoparticles with high encapsulation efficiency (>70%), uniform size distribution (100-300 nm), and sustained release profile. The optimized formulation should demonstrate enhanced mitochondrial protection compared to free this compound in efficacy assays [3].

Data Analysis and Interpretation Guidelines

Statistical Analysis
  • Perform all experiments with minimum triplicate replicates
  • Apply appropriate statistical tests (ANOVA with post-hoc analysis for multiple groups)
  • Consider p-values < 0.05 statistically significant
  • Present data as mean ± standard deviation
Troubleshooting Common Issues
  • High variability in mitochondrial assays: Standardize cell passage number and mitochondrial isolation methods
  • Inconsistent ILF effects: Verify compound solubility and storage conditions
  • Poor nanoparticle encapsulation: Optimize chitosan:TPP ratio and cross-linking time

Conclusion

These detailed application notes and protocols provide comprehensive methodologies for evaluating this compound's mitochondrial protective effects across in vitro and in vivo systems. The integration of nanoparticle formulation techniques further enhances the compound's therapeutic potential. Researchers can utilize these standardized protocols to reliably assess this compound's efficacy and mechanisms, facilitating its development as a promising candidate for mitochondrial disorders.

Visualized Signaling Pathways

G cluster_neuro Neuroprotection Pathway (PI3K/AKT/GSK-3β) cluster_hepatic Hepatic Protection Pathway (AMPK-PGC1α) cluster_effects Mitochondrial Outcomes cluster_results Final Outcomes ILF This compound (ILF) PI3K PI3K Activation ILF->PI3K Stimulates AMPK AMPK Activation ILF->AMPK Activates AKT AKT Phosphorylation PI3K->AKT Activates GSK3b GSK-3β Inhibition AKT->GSK3b Inhibits Bax Bax Expression GSK3b->Bax Decreases Bcl2 Bcl-2 Expression GSK3b->Bcl2 Increases PGC1a PGC-1α Upregulation AMPK->PGC1a Stimulates MitoBio Mitochondrial Biogenesis PGC1a->MitoBio Promotes Caspases Caspase Activation Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptotic Cell Death Caspases->Apoptosis Triggers ROS ROS Production ROS->Caspases Activates Inflammation Inflammatory Response ROS->Inflammation Promotes MMP Mitochondrial Membrane Potential CellViability Cell Viability MMP->CellViability Supports MitoBio->ROS Reduces MitoBio->MMP Preserves Apoptosis->CellViability Reduces

Diagram 1: Molecular mechanisms of this compound-mediated mitochondrial protection. ILF activates both PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways, resulting in reduced oxidative stress, preserved mitochondrial function, and decreased apoptosis.

References

improving Isolongifolene nanoparticle drug loading efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Drug Loading

This table summarizes key parameters you can adjust to enhance Isolongifolene loading in chitosan nanoparticles, based on established experimental methods [1] [2].

Parameter Challenge Troubleshooting Action Expected Outcome & Reference
Chitosan Concentration Low DEE/DLE due to insufficient polymer matrix. Systematically increase chitosan concentration (e.g., from 0.1% to 0.5% w/v) while keeping this compound constant [1] [2]. Increased polymer-drug matrix density; higher process yield and encapsulation efficiency [1] [2].
Drug-Polymer Ratio Suboptimal loading or drug wastage. Test different this compound-to-chitosan ratios (e.g., 1:0.5 to 1:2.5) [1] [2]. Find ideal balance for maximum drug incorporation without precipitation [1] [2].
Cross-linker (TPP) Amount Unstable nanoparticles or drug leakage. Optimize chitosan-to-TPP ratio; standard 2:1 ratio is a starting point [1] [2]. Stable, well-formed nanoparticles via ionic gelation; controlled drug release [1] [2].
Mixing Method Large particle size, broad distribution, low batch consistency. Shift from simple stirring (Batch NP) to Flash Nanprecipitation (FNP) or Microfluidic NP [3]. Smaller, more uniform particles, higher reproducibility, superior controlled release profiles [3].
Characterization Gaps Inconsistent results from ensemble-average techniques (e.g., DLS). Employ single-particle analysis (e.g., mass photometry) for next-generation quality control [4]. Reveals nanoparticle heterogeneity; precise data on drug content and coating uniformity [4].

Experimental Protocol: Nanoparticle Synthesis & Evaluation

Here is a detailed methodology for fabricating and evaluating this compound-loaded Chitosan Nanoparticles (ICN) via ionic gelation, as described in recent literature [1] [2].

1. Fabrication of ICN (Ionic Gelation Method)

  • Materials: Chitosan (Sigma Aldrich), this compound (Sigma Aldrich), Sodium Tripolyphosphate (TPP, Sigma Aldrich), Acetic acid, Methanol [1] [2].
  • Procedure:
    • Dissolve chitosan (2 mg/mL) in acetic acid solution (0.25% v/v). Stir constantly for 12 hours at 10°C.
    • Dissolve this compound (100 µg/mL) in methanol.
    • Add the this compound solution to the chitosan solution under continuous stirring.
    • Add an aqueous solution of TPP (0.75% w/v) to the chitosan-isolongifolene mixture in a 2:1 ratio (chitosan solution: TPP solution).
    • Continue stirring for 6 hours at 4°C to allow nanoparticle formation via ionic cross-linking.
    • Centrifuge the resultant dispersion at 13,000 × g for 20 minutes at 4°C.
    • Collect the nanoparticle pellet and freeze-dry for storage and further analysis [1] [2].

2. Key Calculations

  • Drug Encapsulation Efficiency (DEE%) = (Total amount of drug - drug in supernatant) / Total amount of drug × 100 [1] [2]
  • Drug Loading Efficiency (DLE%) = (Total amount of drug - drug in supernatant) / Weight of recovered nanoparticles × 100 [1] [2]

3. Characterization Techniques

  • Size & Morphology: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
  • Chemical Structure: Fourier Transform Infrared Spectroscopy (FTIR) to confirm no adverse chemical interactions.
  • Crystalline Nature: X-ray Diffraction (XRD) to verify the amorphous state of the encapsulated drug, which is beneficial for dissolution.
  • In-Vitro Release: Use a dialysis membrane method in PBS (pH 5.5) and plasma to study release kinetics [1] [2].

Experimental Workflow Diagrams

The following diagrams outline the core processes for nanoparticle synthesis and characterization.

G start Start Experiment synth Synthesis Phase start->synth step1 Dissolve Chitosan in 0.25% Acetic Acid synth->step1 step2 Add this compound (in Methanol) step1->step2 step3 Add TPP Cross-linker (Chitosan:TPP = 2:1) step2->step3 step4 Stir for 6h at 4°C step3->step4 step5 Centrifuge at 13,000 g step4->step5 step6 Collect ICN Pellet step5->step6 char Characterization Phase step6->char c1 FT-IR Analysis char->c1 c2 XRD Analysis c1->c2 c3 SEM/TEM Imaging c2->c3 c4 DEE/DLE Calculation c3->c4 c5 In-Vitro Release Study c4->c5 end Data Analysis c5->end

G start Start Optimization param Adjust Key Parameter start->param p1 Chitosan Conc. (0.1% - 0.5% w/v) param->p1 p2 Drug-Polymer Ratio (1:0.5 - 1:2.5) param->p2 p3 Mixing Method (Batch vs FNP) param->p3 synth Synthesize ICN Batch p1->synth p2->synth p3->synth eval Evaluate Outcome synth->eval e1 Measure DEE/DLE eval->e1 e2 Analyze Particle Size & Polydispersity eval->e2 decision Performance Improved? e1->decision e2->decision decision->param No, iterate end Optimization Complete decision->end Yes

Key Technical Takeaways

  • Embrace Advanced Methods: Moving from batch nanoprecipitation to more sophisticated techniques like flash nanoprecipitation (FNP) or microfluidic systems can significantly enhance particle uniformity and batch-to-batch consistency, which is critical for reproducible high drug loading [3].
  • Adopt Next-Gen Quality Control: Traditional methods like Dynamic Light Scattering (DLS) provide ensemble averages that can mask heterogeneity. Incorporating single-particle analysis technologies (e.g., mass photometry) allows for precise measurement of drug content and surface coating on individual particles, leading to superior formulation control [4].
  • Leverage Computational Tools: Molecular Dynamics (MD) simulations can provide deep insights into the molecular-level interactions between this compound and the chitosan polymer, helping to rationally design nanoparticles with improved stability and drug loading capacity before moving to the lab [5].

References

Experimental Protocol: Plasma Stability of Isolongifolene-Loaded Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from a 2022 study that evaluated ICN for cancer treatment [1] [2].

Parameter Specification
Objective Assess the stability of isolongifolene-loaded chitosan nanoparticles (ICN) in a plasma solution.
Materials ICN formulation, phosphate-buffered saline (PBS, 0.5 M, pH 5.5), blood plasma, NaCl solution (0.9% w/v) [2].
Method Dialysis membrane method combined with plasma simulation [1] [2].

| Procedure | 1. Redisperse ICN in 0.9% NaCl to a final this compound concentration of 20 μg/mL. 2. Add 1 mL of the ICN suspension to 10 mL of PBS (pH 5.5) and 10 mL of plasma. 3. Place the suspension in an orbital shaker at 37°C to simulate physiological conditions. 4. At predetermined time intervals, collect 1 mL of the release solution for analysis [2]. | | Analysis | Use HPLC or other suitable analytical techniques to quantify the released this compound and determine its stability profile over time [1]. |

The experimental workflow can be visualized as follows:

Start Start Experiment A Reconstitute ICN in 0.9% NaCl Solution Start->A B Add to Mixture of PBS (pH 5.5) and Plasma A->B C Incubate in Orbital Shaker at 37°C B->C D Sample Release Solution at Time Intervals C->D E Analyze this compound Concentration (HPLC) D->E

This compound Plasma Stability Workflow

FAQs and Troubleshooting

Question Answer & Guidance
What does "stable in plasma" mean for ICN? The study found ICN exhibited a constant release pattern and was compatible with plasma, indicating the nanoparticle protects the drug and prevents rapid degradation or burst release [1] [2].
Why use chitosan nanoparticles? Chitosan nanoparticles improve drug stability and enable controlled, long-term release, overcoming limitations of conventional delivery systems like rapid clearance or degradation [1]. Chitosan is also biodegradable and non-toxic (oral LD50 over 16 g/kg in mice) [1] [2].

| My drug release data is inconsistent. What could be wrong? | Inconsistent data can stem from:

  • Incomplete Purification: Ensure unencapsulated drug was thoroughly removed during centrifugation [1].
  • Formulation Variability: The Drug Encapsulation Efficiency (DEE) is highly dependent on the chitosan-to-isolongifolene ratio [1]. Standardize fabrication. | | How can I optimize the nanoparticle formulation? | Optimize the chitosan-to-drug ratio. The referenced study created five formulations (ICN-K01 to ICN-K05) with ratios from 1:0.5 to 1:2.5, then calculated DEE and DLE to find the most effective one [1] [2]. |

Key Technical Considerations

For your experiments, directly compare different ICN formulations against pure this compound to directly demonstrate the stabilizing effect of the nanoparticle system. The ionic gelation method using chitosan and sodium tripolyphosphate (TPP) is a reliable and reproducible fabrication technique [1] [2].

References

Isolongifolene extraction optimization from plant sources

Author: Smolecule Technical Support Team. Date: February 2026

Key Technical Data & Properties of Isolongifolene

For researchers, having key quantitative data is essential for process design and troubleshooting. The table below summarizes fundamental properties of this compound.

Property Value / Description Relevance to Extraction & Experimentation
Chemical Name (-)-Isolongifolene [1] Precise identification for sourcing and literature searches.
CAS Number 1135-66-6 [1] Unique identifier for ordering and regulatory purposes.
Molecular Formula C₁₅H₂₄ [1] Determines molecular weight (204.36 g/mol) for calculations.
Physical Form Colorless to pale yellow clear liquid [1] Aids in visual identification and purity assessment.
Odor Profile Woody, dusty, amber, incense [1] Key for quality control in fragrance-related applications.
Boiling Point 255-257 °C @ 760 mmHg [1] Critical for distillation and purification parameter setup.
Flash Point 102.22 °C (216 °F) [1] Vital for establishing laboratory safety protocols.
Solubility 0.1401 mg/L in water @ 25°C; soluble in alcohol [1] Guides solvent selection for extraction and formulation.

Experimental Workflow: Catalytic this compound Synthesis

A common industrial method for producing this compound is the catalytic isomerization of longifolene, a more abundant terpene found in turpentine oil [2] [3]. The following diagram illustrates a patented optimized workflow using a sulfated zirconia catalyst, which offers high conversion efficiency and reusability [2].

G start Start: Longifolene (Primary raw material from turpentine oil) catalyst_prep Catalyst Preparation Sulfated Zirconia (SZ) • Zirconium hydroxide hydrolysis • Sulfation with H₂SO₄ • Calcination at 600°C start->catalyst_prep reaction Isomerization Reaction • Solvent: Ethyl Acetate • Catalyst: 5-10% SZ by weight • Temperature: 30-40°C • Agitation catalyst_prep->reaction monitoring Reaction Monitoring Gas Chromatography (GC) Tracks conversion to this compound reaction->monitoring decision Is conversion >95%? monitoring->decision decision->reaction No separation Product Separation • Filtration to recover solid catalyst • Distillation to purify this compound decision->separation Yes catalyst_recycle Catalyst Recycling Reused for multiple cycles after reactivation separation->catalyst_recycle end Final Product High-Purity this compound separation->end catalyst_recycle->reaction Reuse loop

Key Advantages of This Protocol:

  • High Efficiency: The sulfated zirconia solid superacid catalyst provides high conversion rates (exceeding 95%) and selectivity for this compound [2].
  • Reusability: The solid catalyst can be filtered, reactivated, and reused for multiple reaction cycles, making the process more economical and sustainable [2].
  • Mild Conditions: The reaction proceeds effectively at relatively low temperatures (30-40°C), reducing energy consumption [2].

Frequently Asked Questions for Researchers

Q1: What are the common industrial sources of this compound? this compound is primarily derived from plant sources, notably from the conifer family and Indian turpentine oil (Pinus longifolia Roxb.) [4] [3]. It can also be isolated from the leaves of the herb Murraya koenigii [5] [6]. Industrially, it is more commonly synthesized via the catalytic isomerization of longifolene, a major component of turpentine, as this provides a more scalable and consistent supply [2] [3].

Q2: How can I improve the yield and purity of my this compound extraction or synthesis? Based on the patented process [2]:

  • Catalyst Optimization: Using a nano-crystalline sulfated zirconia catalyst has been shown to provide high activity and stability.
  • Reaction Conditions: Maintain precise control over temperature (30-75°C is a typical range for such reactions) and use an appropriate solvent like ethyl acetate [2] [3].
  • Process Monitoring: Employ gas chromatography (GC) to monitor the reaction progress in real-time, allowing you to stop it at peak conversion and minimize by-products [2] [3].

Q3: What safety precautions should be taken when handling this compound? While comprehensive toxicological data is limited in the search results, the available safety information classifies it as an irritant (Xi) [1]. Standard safety protocols should include:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye protection.
  • Ventilation: Work in a well-ventilated area or a fume hood.
  • High-Temperature Care: Be cautious of its high boiling point and flash point (102°C) during any heating or distillation steps [1].

References

troubleshooting Isolongifolene HPLC quantification

Author: Smolecule Technical Support Team. Date: February 2026

Isolongifolene HPLC Analysis: Method Details

For researchers developing an in-house method, the following conditions can serve as a starting point. Please note that this information is based on a proprietary algorithm and should be validated in your own laboratory [1].

  • Application Analyte: (-)-Isolongifolene [1]
  • Recommended Column: Newcrom R1 (a reverse-phase C18 column with low silanol activity) [1]
  • Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid [1]
  • MS-Compatibility: For mass spectrometry, replace phosphoric acid with formic acid [1]
  • Scalability: The method is scalable for preparative isolation of impurities [1]
  • Fast UPLC Option: Columns with 3 µm particles are available for faster analysis [1]

Sample Preparation & Workflow

The diagram below outlines a general workflow for preparing and analyzing this compound-loaded nanoparticles, based on a published experimental procedure [2].

workflow Start Start Sample Prep Dissolve Dissolve Chitosan in 0.25% Acetic Acid Start->Dissolve Stir Stir for 12h at 10°C Dissolve->Stir Add Add TPP Solution and This compound (in Methanol) Stir->Add Crosslink Stir for 6h at 4°C (Ionic Cross-linking) Add->Crosslink Centrifuge1 Centrifuge (13,000 × g, 20 min, 4°C) Crosslink->Centrifuge1 Collect Collect Nanopellet (ICN) Centrifuge1->Collect Supernatant Analyze Supernatant (for DEE/DLE) Centrifuge1->Supernatant Supernatant Analyze HPLC Analysis Collect->Analyze

Key Calculations from Sample Prep [2]:

  • Drug Encapsulation Efficiency (DEE)% = (Total drug - Drug in supernatant) / Total drug × 100
  • Drug Loading Efficiency (DLE)% = (Total drug - Drug in supernatant) / Weight of nanoparticles × 100

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter during method development.

Problem & Phenomenon Possible Root Cause Solution & Verification Step

| Poor Peak Shape

  • Tailing or fronting peaks | 1. Secondary interaction with active silanol sites
  • Incompatible mobile phase pH | 1. Use a low silanol activity column (e.g., Newcrom R1) [1]
  • Adjust buffer pH; ensure adequate buffering capacity | | Low Sensitivity
  • Weak detector signal | 1. Suboptimal detection wavelength
  • Low injection volume or sample concentration | 1. Perform UV spectrum scan; consider using ~202 nm if compatible [3]
  • Concentrate sample or increase injection volume within limits | | Retention Time Instability
  • Shifting retention times | 1. Mobile phase degradation or evaporation
  • Column temperature fluctuations | 1. Prepare fresh mobile phase daily; use sealed bottles
  • Use a column heater to maintain constant temperature |

Frequently Asked Questions (FAQs)

Q1: How can I improve the resolution of this compound from close-eluting compounds? A1: You can try fine-tuning the method by adjusting the ratio of acetonitrile to water in the mobile phase. A slower gradient or isocratic elution with a lower organic percentage can enhance resolution. Using a column with smaller particles (3 µm) can also improve separation efficiency [1].

Q2: My HPLC method needs to be validated. What parameters should I check? A2: While specific data for this compound is not provided, standard HPLC-UV validation follows ICH guidelines. Key parameters include [3]:

  • Linearity: Prepare a series of standard solutions. The correlation coefficient (r²) should typically be >0.999 [3] [4].
  • Accuracy: Perform a recovery study (e.g., 98-101%).
  • Precision: Check repeatability (RSD of peak areas and retention times).
  • Limit of Detection (LOD) & Quantification (LOQ): Based on signal-to-noise ratio.

Q3: Can I use a different C18 column if Newcrom R1 is not available? A3: Yes, but method transfer will require re-validation. Select a C18 column known for high stability and low silanol activity. Be prepared to optimize the mobile phase composition, flow rate, and gradient to achieve similar separation performance.

Key Recommendations for Method Development

  • Start with the Foundational Method: The conditions from [1] are your best starting point for this compound.
  • Characterize Your Sample: Understand your sample matrix (e.g., free compound vs. nanoparticle formulation) as it greatly impacts sample preparation and cleanup needs [2].
  • Validate for Your Context: Any method, even one from literature, must be rigorously validated in your own lab with your specific instrument and samples.

References

Isolongifolene solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Isolongifolene is a tricyclic sesquiterpene with a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. Its key property that creates formulation challenges is its very low water solubility, which is reported to be 59.998 μg/L at 25°C [1]. This inherent hydrophobicity is a central consideration for any experiment in aqueous solutions.

Established Formulation Strategies for Experiments

To conduct in vitro and in vivo studies, researchers have successfully used the following solvents and methods:

Application Model Reported Formulation Method Final Concentration / Dosage Citation
_In Vivo_ (Mouse liver I/R injury model) Dissolved in corn oil 10, 20, and 40 mg/kg [2] [3] [4]
_In Vitro_ (AML12 cell H/R model) Dissolved in DMSO and diluted with cell culture medium 10, 20, and 40 μM [2] [3]
_In Vitro_ (SH-SY5Y cell model) Dissolved in DMSO 10 μM [5]

Detailed Experimental Protocol for In Vivo Administration

The following methodology is adapted from a study investigating this compound's protective effects against liver ischemia/reperfusion injury [2] [3] [4].

1. Test Compound Preparation

  • Weighing: Accurately weigh the required mass of this compound (e.g., for a 20 mg/kg dose in a 20g mouse, weigh 0.4 mg).
  • Dissolution: Dissolve the weighed this compound in a suitable volume of corn oil. The solution should be prepared fresh and vortexed or sonicated as needed to ensure complete dissolution.
  • Dosing Regimen: The prepared solution is administered via intraperitoneal (i.p.) injection. In the cited study, the treatment was given once daily for 7 consecutive days prior to the induction of liver ischemia.

2. Animal Model and Evaluation

  • Model Establishment: Following the pretreatment period, subject the mice to the liver ischemia/reperfusion (I/R) surgical procedure.
  • Sample Collection: After reperfusion, collect blood and liver tissue samples for analysis.
  • Efficacy Assessment:
    • Serum Biochemistry: Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
    • Histology: Analyze liver tissue sections (e.g., H&E staining) to assess the area of necrosis.
    • Molecular Biology: Perform Western Blotting to detect the expression levels of proteins in the AMPK-PGC1α signaling pathway (e.g., P-AMPK, PGC1α) [2] [3].

Mechanism of Action Visualization

The protective effect of this compound in liver I/R injury is linked to the AMPK-PGC1α signaling pathway. The diagram below illustrates this mechanism.

G This compound Activates AMPK-PGC1α Signaling ISO This compound (ISO) AMPK AMPK Activation ISO->AMPK PGC1a PGC1α Upregulation AMPK->PGC1a OxStress Oxidative Stress PGC1a->OxStress Reduces Inflam Inflammation PGC1a->Inflam Inhibits Apoptosis Apoptosis PGC1a->Apoptosis Suppresses

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO? While the exact solubility in DMSO is not quantified in the search results, it is successfully used as a solvent stock for in vitro studies. One study dissolved this compound in DMSO for a final treatment concentration of 10 μM in cell culture, indicating good solubility for at least millimolar stock solutions [5].

Q2: Are there any stability concerns for this compound solutions? The pure compound has a listed storage recommendation of 2-8°C [1]. It is a best practice to prepare fresh solutions shortly before use. For longer-term storage, stock solutions should be aliquoted and stored at -20°C or below, with protection from light.

Q3: What are the key mechanisms by which this compound exerts its biological effects? Research indicates that this compound has anti-oxidative, anti-inflammatory, and anti-apoptotic properties [2] [5]. These effects are mediated through the activation of specific cellular signaling pathways, primarily:

  • The AMPK-PGC1α pathway in liver I/R injury [2] [3].
  • The PI3K/AKT/GSK-3β pathway in neuroprotective models [5].

References

scaling up Isolongifolene nanoparticle production

Author: Smolecule Technical Support Team. Date: February 2026

Scaling Up Production: Methods & Troubleshooting

A primary challenge in scaling nanoparticle production is moving from sonication-based methods to more reproducible, industrial-scale technologies.

Challenge Proposed Scale-Up Technology Key Considerations & Solutions

| Sonication Inconsistency [1] | Microfluidizer Technology [2] [1] | • Replaces manual sonication with high-pressure, reproducible shear forces. • Pre-polymerization of the nanoparticle polymer may be required for successful scale-up. [1] | | Manual Extrusion Heterogeneity [2] | Controlled Extrusion & Porous Membrane Extrusion [2] | • Automated systems replace manual pressure application with gas-tight syringes. • Nanoporous membrane extrusion induces precipitation at pore exits for consistent size. [2] | | Organic Solvent Removal [2] | Supercritical Fluid (SCF) Technology [2] | • Uses supercritical CO₂ as an antisolvent for nanoparticle production. • Avoids organic solvents, operates at mild temperatures, and yields free-flowing particles. [2] |

Optimizing Formulation Parameters

Successful scale-up requires precise control over formulation parameters. The table below summarizes key factors influencing chitosan nanoparticle characteristics, based on experimental data [3].

Parameter Impact on Nanoparticle Size & Characteristics Optimization Guidance
Initial Chitosan Concentration [3] Strong, direct correlation with particle size. Higher concentration leads to larger particles. A critical control parameter. Precisely manage concentration to dictate final particle size range.
Degree of Acetylation (DA) [3] Second most important factor. Lower DA (more free amino groups) facilitates better cross-linking with TPP, forming smaller, more stable particles. Select chitosan with a consistent, low DA for reproducible ionic gelation.
Chitosan to TPP Molar Ratio [4] [3] Affects cross-linking density and stability. An excess of TPP can lead to particle aggregation. Systematically optimize and fix the NH₂/PO₄ ratio for a given chitosan type and concentration. [3]
Presence of Salts [3] Salts in the solvent medium can shield electrostatic charges, impacting polymer chain extension and final particle size. Use consistent solvent purity and ionic content (e.g., ultrapure water) for reproducible results. [3]

Advanced Characterization for Quality Control

As you scale up, robust characterization is essential to verify Critical Quality Attributes (CQAs). Moving beyond basic Dynamic Light Scattering (DLS) is recommended.

  • Multi-Attribute Analysis: Asymmetric-flow Field-Flow Fractionation (AF4) coupled with multiple detectors (MALS, DLS, UV/RI) is a powerful "soft" separation technique. It provides simultaneous data on size distribution, molecular weight, particle concentration, and morphology without the high shear stress of chromatography, preserving nanoparticle integrity [5].
  • Structure and Morphology: The ratio of the radius of gyration (Rg from MALS) to the hydrodynamic radius (Rh from DLS), known as the shape factor, offers insights into particle structure and density [5].

Detailed Experimental Protocol: Ionic Gelation

This is the core method used for lab-scale production of Isolongifolene-loaded Chitosan Nanoparticles (ICN) [4] [6].

ICN_Workflow start Start Fabrication dissolve Dissolve Chitosan (2 mg/mL) in 0.25% Acetic Acid Stir for 12h at 10°C start->dissolve add_drug Add this compound (100 µg/mL) (Dissolved in Methanol) dissolve->add_drug add_tpp Add TPP Solution (0.75% w/v) Chitosan:TPP Ratio = 2:1 add_drug->add_tpp stir Stir for 6h at 4°C add_tpp->stir sonicate Sonication (10 min at 4°C) Amplitude: 20, Pulser: 4s stir->sonicate centrifuge Centrifuge 13,000 × g, 20 min, 4°C sonicate->centrifuge collect Collect Nanoparticle Pellet centrifuge->collect store Freeze-Dry & Store at -20°C collect->store

Frequently Asked Questions (FAQs)

Q1: Our nanoparticle size increases unpredictably when we try to make larger batches. What could be the cause? A1: This is often due to inconsistent mixing or shear forces during the cross-linking step. The lab-scale sonication method does not scale linearly. Solution: Transition to a Microfluidizer or controlled extrusion system, which provides reproducible, high-shear conditions for consistent particle size reduction [2] [1]. Also, strictly control the initial chitosan concentration and solvent environment, as these are dominant factors controlling size [3].

Q2: How can we improve the low encapsulation efficiency of this compound in our nanoparticles? A2: Optimize the drug-to-polymer ratio. Research on similar systems shows that varying the chitosan-to-drug ratio significantly impacts Drug Encapsulation Efficiency (DEE) and Drug Loading Efficiency (DLE) [4]. Method: Prepare multiple small batches with different ratios (e.g., from 1:0.5 to 1:2.5) and calculate DEE/DLE using the formulas below to find the optimum [4] [6].

  • DEE (%) = (Total drug - Free drug in supernatant) / Total drug × 100
  • DLE (%) = (Total drug - Free drug in supernatant) / Weight of nanoparticles × 100

Q3: Our nanoparticle suspension is unstable and aggregates during storage. How can we stabilize it? A3: Ensure sufficient positive surface charge (Zeta Potential). High zeta potential (typically > ±30 mV) indicates good electrostatic stability. Solutions:

  • Use low-DA chitosan for more positive charges [3].
  • Consider lyophilization (freeze-drying) for long-term storage. Sucrose has been identified as an effective lyoprotectant for similar polymeric nanoparticles, preventing aggregation upon reconstitution [1].

References

preventing Isolongifolene degradation in storage

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Storage Parameters

The table below summarizes the key storage parameters for isolongifolene and its nano-formulations from recent studies and supplier information.

Parameter Recommended Condition Context / Form Source
Temperature -55 °C to -20 °C [1] [2] This compound-loaded Chitosan Nanoparticles (ICN) [1] [2]
Temperature 2-8 °C [3] Pure this compound chemical [3]
Atmosphere Inert gas (Nitrogen) [3] General recommendation for chemical storage [3]
Environment Cool, dry, well-ventilated, away from direct sunlight [4] Bulk industrial product [4]
Container Galvanized iron barrels [4] / Sealed containers [3] Bulk industrial product [4] / General chemical [3]

Experimental Protocol for Stability Assessment

For researchers working with this compound-loaded nanoparticles, the following methodology from a 2022 study can be used to evaluate storage stability and drug release profile [1] [2].

  • Objective: To study the in-vitro drug release profile of this compound from chitosan nanoparticles under simulated physiological conditions [1] [2].
  • Key Materials:
    • This compound-loaded chitosan nanoparticles (ICN)
    • Dialysis membrane
    • Phosphate Buffered Saline (PBS, 0.5 M, pH = 5.5)
    • Plasma
    • NaCl (0.9% w/v)
  • Method Workflow:
    • Redispersion: Redisperse the nanoformulations in 10 mL of 0.9% (w/v) NaCl solution to achieve a final this compound concentration of 20 μg/mL [1].
    • Incubation: Add 1 mL of the mixture to 10 mL of PBS (pH 5.5) and 10 mL of plasma. Keep the suspension in an orbital shaker at 37°C [1].
    • Sampling: Collect 1 mL of the release solution at predetermined time intervals [1].
    • Analysis: Quantify the released this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) [1] [2].

This protocol helps in understanding the release kinetics and stability of the formulation, which is crucial for determining its shelf-life and storage conditions. The workflow is as follows:

Start Start ICN Stability Test Step1 Redisperse ICN in 0.9% NaCl Final ILF concentration: 20 µg/mL Start->Step1 Step2 Add 1 mL mixture to 10 mL PBS (pH 5.5) & 10 mL plasma Step1->Step2 Step3 Incubate in orbital shaker at 37°C Step2->Step3 Step4 Collect 1 mL release solution at time intervals Step3->Step4 Step5 Analyze this compound (ILF) concentration via HPLC Step4->Step5 End Analyze drug release kinetics & stability Step5->End

Frequently Asked Questions

What are the key stability-related properties of this compound I should know? As a sesquiterpene hydrocarbon, this compound is a colorless, transparent oily liquid [4]. It has a boiling point of 255-256 °C and a flash point of 49°C, classifying it as a flammable liquid [3]. Its solubility in water is very low (59.998 μg/L at 25°C) [3], which can influence its behavior in biological and chemical environments.

What analytical methods are used to characterize this compound and its formulations? Researchers use several techniques to confirm the identity, structure, and stability of this compound and its nano-formulations [1] [2]:

  • Fourier Transform Infrared Spectroscopy (FT-IR): To analyze chemical interactions.
  • X-ray Diffraction (XRD): To confirm the amorphous or crystalline nature of the formulation.
  • High-Performance Liquid Chromatography (HPLC): To quantify this compound concentration and purity.
  • Gas Chromatography (GC): Often used for purity checks of the raw material [5].
  • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize nanoparticle size and morphology [1] [2].

Critical Knowledge Gaps and Limitations

A significant challenge in providing comprehensive guidance is the lack of specific, publicly available data on several critical areas:

  • Degradation Pathways: The specific chemical pathways through which this compound degrades (e.g., oxidation, hydrolysis, isomerization) under various storage conditions are not detailed in the available literature.
  • Identification of Degradants: The chemical structures and properties of this compound's degradation products are not identified in the searched studies.
  • Long-Term Stability Data: Quantitative data on the rate of degradation over time (shelf-life) at different temperatures, including room temperature, is unavailable.
  • Effect of Formulation: While data exists for chitosan nanoparticles, the stability profile of pure this compound or other formulations (e.g., solutions in different solvents) may differ significantly.

Suggested Next Steps for Researchers

Given the information gaps, you may need to:

  • Contact Suppliers Directly: Reach out to chemical suppliers for their most detailed technical data sheets (TDS) and material safety data sheets (SDS), which sometimes contain unpublished stability information [4].
  • Design Forced Degradation Studies: Proactively design experiments to expose this compound to stress conditions (e.g., heat, light, oxygen, humidity) and use HPLC to monitor for the appearance of degradation products.
  • Adopt Conservative Storage: In the absence of conclusive data, adhere to the most conservative storage parameters mentioned: -20°C or lower, under an inert atmosphere such as nitrogen, in a sealed, light-resistant container.

References

optimizing Isolongifolene purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is a reliable analytical method for quantifying Isolongifolene in nanoparticle formulations? A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated specifically for quantifying this compound in chitosan-based nanoparticles [1].

Q2: What are the key properties of this compound that affect its purification? Understanding its physical properties is crucial for selecting an appropriate purification technique. The data below can help you predict its behavior in different systems [2].

Table 1: Key Physical Properties of this compound

Property Value / Description Significance for Purification
Appearance Colorless to pale yellow clear liquid Aids in visual monitoring of fractions during chromatography.
Specific Gravity 0.926 - 0.932 @ 25 °C Useful for separation and solubility calculations.
Refractive Index 1.495 - 1.501 @ 20 °C Can be used for identity confirmation and purity checks.
Boiling Point 255 - 257 °C @ 760 mm Hg Indicates suitability for distillation-based purification.
Solubility in Water 0.1401 mg/L @ 25 °C Very low solubility confirms reverse-phase HPLC is appropriate.
Solubility in Alcohol Soluble Suggests alcohol/water mixtures can be used in mobile phases.
logP (o/w) ~6.15 (est.) High value confirms strong hydrophobicity.

Q3: Which HPLC column is suitable for separating this compound? A Newcrom R1 HPLC column, which is a reverse-phase column with low silanol activity, has been successfully used for the analysis of (-)-Isolongifolene. The mobile phase consisted of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry compatibility) [3].

Troubleshooting Guides & Experimental Protocols

Guide 1: RP-HPLC Method for this compound Quantification

This is a detailed protocol based on a method validated according to ICH Q2(R1) guidelines [1].

  • 1. Method Overview: A precise RP-HPLC method for the quantification of this compound in chitosan-based nanoparticle formulations.
  • 2. Key Validated Parameters: The method has been thoroughly tested for the following criteria, making it reliable for analytical purposes.

Table 2: Validation Parameters for the RP-HPLC Method [1]

Parameter Result Acceptance Criteria Met?
Specificity No interference from matrix components Yes
Precision (%RSD) Less than 2% Yes (Excellent)
Linearity (R²) 0.998 over 50-150% of target strength Yes (Excellent)
Accuracy (Recovery) 98.5% - 101.7% Yes
Robustness Minimal impact from slight variations in chromatographic conditions Yes
  • 3. Troubleshooting Common HPLC Issues:
    • Problem: Peak Tailing.
      • Possible Cause: Secondary interactions with active silanol sites on the column.
      • Solution: Ensure you are using a column with low silanol activity, like the Newcrom R1 mentioned in [3].
    • Problem: Low Recovery.
      • Possible Cause: Incomplete extraction of this compound from the nanoparticle matrix.
      • Solution: Re-optimize the sample preparation and extraction steps. The method in [1] demonstrated high recovery, so their extraction process is a good reference.
    • Problem: Poor Linearity.
      • Possible Cause: Saturation of the detector or issues with the injection volume.
      • Solution: Ensure your calibration standards are prepared accurately and cover an appropriate concentration range (e.g., 50-150%) as proven effective [1].
Guide 2: General Purification Strategy

For initial purification from natural sources or reaction mixtures, consider this workflow. The following diagram outlines the core decision-making process.

G start Start: Crude Mixture Containing this compound step1 Extraction & Preliminary Separation start->step1 step2 Analytical RP-HPLC Method Scouting step1->step2 step3 Scale-up: Preparative Chromatography step2->step3 After method optimization analysis Purity Analysis step3->analysis step4 Final Product: This compound analysis->step2 Purity < Target analysis->step4 Purity ≥ Target

This compound Purification Workflow

Key Takeaways for Researchers

  • Leverage Validated Methods: The RP-HPLC method from [1] provides a strong, peer-reviewed foundation for your analytical work, saving time and resources on method development.
  • Consider Scalability: The HPLC conditions described are noted as being scalable and suitable for preparative separation to isolate impurities or larger quantities [3].
  • Account for Physical Properties: Use the physical property data in Table 1 to inform your choices in solvent systems, extraction techniques, and other purification strategies beyond HPLC.

References

Isolongifolene neuroprotection compared to rasagiline

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Isolongifolene vs. Rasagiline

Feature This compound (ILF) Rasagiline
Primary Neuroprotective Signaling Pathway AMPK-PGC1α pathway [1] [2] Akt/Nrf2 pathway [3] [4]
Key Upregulated / Activated Elements p-AMPK, PGC1α [1] p-Akt, Nrf2 [3] [4]
Key Downregulated / Inhibited Elements - Nuclear GAPDH, α-synuclein [3] [4]
Anti-oxidative Effects ↑ SOD, ↑ GSH, ↓ MDA [1] [2] ↑ HO-1, ↑ NQO1, ↑ Catalase, ↓ ROS [3] [4]
Anti-apoptotic Effects ↑ Bcl-2, ↓ Bax, ↓ Caspase-3 [1] [2] Anti-apoptotic action [5] [6]
Anti-inflammatory Effects ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ MCP-1 [1] -
Impact on α-Synuclein Reduces upregulation [2] Decreases protein expression, prevents oligomerization & aggregation [5] [3] [4]
Impact on Dopaminergic System Attenuates striatal DA loss, ↑ TH, ↑ DAT, ↑ VMAT2 [2] Prevents striatal DA depletion [7] [6]
Reported Neuroprotection in Animal Models ~50% reduction in DA depletion; ~40-50% improvement in motor performance [2] Significant neuroprotection against lactacystin-induced degeneration [7]
Reported Neuroprotection in Cell Models - 20% to 80% (dose-dependent) reduction in aponecrotic cell death [3] [4]

Detailed Experimental Protocols

Here are the methodologies from the key studies cited in the comparison table.

This compound Experimental Details
  • Animal Model of PD: The study used a rotenone-induced rat model of Parkinson's disease. Male albino Wistar rats were administered 2.5 mg/kg rotenone for four weeks. This compound was tested at doses of 5, 10, and 20 mg/kg, with 10 mg/kg identified as the optimal dose for further analysis [2].
  • In Vivo Assessments: Neuroprotection was evaluated through:
    • Motor Function: Spontaneous locomotion and rotarod performance [2].
    • Neurochemistry: Striatal dopamine content [2].
    • Biochemical Analysis: Levels of oxidative stress markers and expression of proteins (TH, DAT, VMAT2, α-synuclein, and apoptotic markers like Bcl-2, Bax, Cyt-C, and caspases) via Western blot [2].
  • Cell Model (for Other Indications): While the primary neuroprotection data comes from an animal model, another study on liver injury used a mouse AML12 cell line subjected to hypoxia/reoxygenation (H/R) to mimic ischemic injury. In this model, this compound was administered as a pretreatment at various concentrations [1].
Rasagiline Experimental Details
  • Animal Model of PD: One study employed a mouse model with bilaterally microinjected lactacystin (a proteasome inhibitor) into the medial forebrain bundle to induce nigrostriatal dopaminergic degeneration. Rasagiline was administered intraperitoneally at 0.2 mg/kg/day, either before (neuroprotection) or after (neurorestoration) the insult [7].
  • Cell Model of Ischemic Insult: A key study used differentiated PC12 neuronal cultures exposed to oxygen-glucose deprivation followed by reoxygenation (OGD/R). Rasagiline was applied acutely at concentrations ranging from 1 to 10 µM for 22 hours during the reoxygenation period [3] [4].
  • In Vitro Assessments: Analyses included:
    • Cell Viability: Measurement of aponecrotic cell death [3] [4].
    • Biochemical Signaling: Protein levels and localization of p-Akt, Nrf2, GAPDH, and α-synuclein via Western blot and immunofluorescence [3] [4].
    • Oxidative Stress: Levels of reactive oxygen species (ROS) and mRNA expression of antioxidant enzymes (HO-1, NQO1, catalase) [3] [4].

Signaling Pathways

The neuroprotective effects of this compound and Rasagiline are mediated through distinct but crucial cellular signaling pathways, as illustrated below.

This compound: AMPK-PGC1α Pathway

G This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC1a AMPK->PGC1a Upregulates Oxidative_Stress Oxidative_Stress PGC1a->Oxidative_Stress Suppresses Inflammation Inflammation PGC1a->Inflammation Suppresses Apoptosis Apoptosis PGC1a->Apoptosis Suppresses

Rasagiline: Akt/Nrf2 Pathway

G Rasagiline Rasagiline Akt Akt Rasagiline->Akt Activates aSynuclein aSynuclein Rasagiline->aSynuclein Reduces Nrf2 Nrf2 Akt->Nrf2 Activates (Nuclear Shuttling) GAPDH GAPDH Akt->GAPDH Inhibits (Nuclear Translocation) Antioxidant_Genes Antioxidant_Genes Nrf2->Antioxidant_Genes Induces (HO-1, NQO1, Catalase)

Interpretation of Key Findings

  • This compound is a promising natural compound with demonstrated efficacy in a rotenone-induced PD model. Its action through the AMPK-PGC1α pathway suggests a broad mechanism that counteracts the core pathological triad of oxidative stress, inflammation, and apoptosis in neurodegeneration [1] [2].

  • Rasagiline is a well-established synthetic anti-Parkinson's drug. Its neuroprotective profile is sophisticated, involving multiple parallel mechanisms. Beyond its primary MAO-B inhibition, it activates the Akt/Nrf2 pathway to boost antioxidant defenses, while simultaneously inhibiting GAPDH-mediated cell death and reducing the levels of the toxic protein α-synuclein [7] [5] [3]. This multi-targeted action makes it a strong candidate for disease modification.

How to Proceed with Comparative Research

The available data is robust for each compound individually, but a definitive comparison requires a controlled, side-by-side investigation. To advance your research:

  • Design a Direct Comparative Study: The most critical step is to evaluate both compounds within a single, unified experimental system, using the same models, doses, and outcome measures.
  • Expand the Scope for this compound: Further research on this compound should include in vitro models of PD (e.g., using PC12 or SH-SY5Y cells) to elucidate its effects on α-synuclein and specific apoptotic pathways in neurons, and to confirm the AMPK-PGC1α mechanism in a neuronal context.
  • Investigate Combination Therapy: Given their different primary mechanisms, a promising avenue is to explore whether this compound and rasagiline have additive or synergistic neuroprotective effects.

References

Isolongifolene cytotoxicity assessment MTT assay

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data of Terpenes

The following table summarizes the key findings from recent studies on isolongifolene and a related compound, longifolene. Please note that different cancer cell lines were used in these studies, so direct numerical comparisons should be made with caution.

Compound Name Tested Cell Lines IC50 Value Key Findings Citation
This compound (ILF) Not specified in available excerpts Data not fully available in search results Loaded into chitosan nanoparticles for targeted cancer therapy; showed plasma compatibility and constant release pattern [1] [2]. [1] [2]
Longifolene Prostate cancer (DU-145) 78.64 µg/mL Exhibited cytotoxic potential against cancer cell lines [3]. [3]
Longifolene Oral cancer (SCC-29B) 88.92 µg/mL Showed cytotoxic effect in oral cancer cells [3]. [3]
Longifolene Normal Kidney (Vero) 246.3 µg/mL Demonstrated significantly lower toxicity in healthy cells, suggesting a potential safety margin [3]. [3]

Experimental Protocol for MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity and viability [4]. Here is a detailed protocol based on the search results, which you can adapt for evaluating this compound.

Workflow Overview

The diagram below illustrates the key stages of the MTT assay procedure:

MTT_Workflow Start Seed cells in 96-well plate A Treat cells with compound Start->A B Add MTT reagent A->B C Incubate (37°C, 3-4 hours) B->C D Add solubilization solvent C->D E Shake plate (15 min, in dark) D->E F Measure absorbance at 590 nm E->F

Stage 1: Reagent Preparation
  • MTT Solution: Dissolve MTT in PBS to a final concentration of 5 mg/mL [5]. Mix by vortexing or sonication, filter sterilize the solution, and store it at -20°C for long-term storage. Avoid storing at 4°C for more than a few days [5].
  • Solubilization Solvent: Use acidified isopropanol (e.g., 4 mM HCl, 0.1% NP-40) or DMSO to dissolve the formazan crystals [4] [5] [6].
Stage 2: Assay Procedure
  • Cell Treatment: After treating your cells with this compound for the desired duration, carefully aspirate the media from the wells [5].
  • MTT Incubation: Add a mixture of 50 µL of serum-free media and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3 hours in the dark [5]. Note: Serum can cause background interference [5].
  • Solubilization: After incubation, add 150 µL of MTT solvent to each well. Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Pipetting the liquid may be required to aid dissolution [5].
Stage 3: Data Analysis
  • Measure the absorbance at 590 nm using a microplate reader. It is best to read the plate within one hour [5].
  • Calculate the percentage of cell viability using the formula: Viability % = 100 × (ODsample / ODcontrol) where ODsample is the absorbance of the treated cells and ODcontrol is the absorbance of the untreated control cells [4].

Critical Considerations for the MTT Assay

When using the MTT assay, especially for natural products like this compound, be aware of its limitations to avoid artifacts:

  • Chemical Interference: Test compounds that are themselves reducing agents can non-enzymatically reduce MTT, leading to false low viability readings (false positives for cytotoxicity). This is a known issue with plant extracts and polyphenolic compounds [6].
  • Metabolic Activity vs. Cell Number: The MTT assay measures cellular metabolic activity via NAD(P)H-dependent oxidoreductase enzymes, not the absolute cell number [4] [6]. Changes in metabolic rate that are unrelated to viability can affect results.
  • Toxicity of the Reagent: The MTT reagent can be toxic to cells, and the formation of formazan crystals can damage cell membranes during the assay [6].
  • Solubilization Step: The required solubilization step adds complexity and can be prone to issues like bubble formation, which introduces variability [6].

Recommendations for Robust Assessment

To build a comprehensive and reliable comparison guide, I suggest you consider the following steps:

  • Use Orthogonal Assays: To confirm results from the MTT assay, employ alternative viability and cytotoxicity assays that are based on different principles. Good options include:
    • ATP Assays: Measure cellular ATP levels as a marker of metabolically active cells. These assays are highly sensitive and have a simple "add-mix-measure" protocol [6].
    • Protease Viability Assays: Use fluorogenic substrates (like GF-AFC) to measure a conserved protease activity within live cells. This assay is less toxic to cells and is easier to multiplex with other assays [6].
    • Membrane Integrity Assays: Use dyes like propidium iodide (PI) or 7-AAD that only penetrate cells with compromised membranes, providing a direct measure of cell death [5] [7].
  • Include Morphological Analysis: As demonstrated in studies with other terpenes, use fluorescence microscopy with dyes like DAPI and PI to observe characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation [7].
  • Expand Comparative Data: Actively search for cytotoxicity data on other common natural terpenes (e.g., curcumin, piperine, betulinic acid [3]) and standard chemotherapy drugs (e.g., doxorubicin [3] or cisplatin [7]) to provide a meaningful context for this compound's potency.

References

Isolongifolene comparative antioxidant activity ascorbic acid

Author: Smolecule Technical Support Team. Date: February 2026

Common Antioxidant Activity Assays

To objectively compare the antioxidant activity of different compounds like isolongifolene and ascorbic acid, researchers use a panel of standardized tests. Each assay has a distinct mechanism, and results can vary between them, which is why multiple methods are often used [1] [2].

The table below summarizes the key experimental protocols for the most common assays.

Assay Name Mechanism Type Core Principle Key Measurement Commonly Used For
DPPH [3] SET / HAT Antioxidant scavenges the stable, purple DPPH• radical. Discoloration (decrease in absorbance at 517 nm). Standard initial screening; simple & rapid [1] [2].
ABTS [4] SET Antioxidant scavenges the pre-formed blue-green ABTS•+ radical cation. Discoloration (decrease in absorbance at 734 nm). Works for both hydrophilic & lipophilic compounds [1].
FRAP [5] SET Antioxidant reduces the colorless Fe³⁺-TPTZ complex. Formation of a blue Fe²⁺-TPTZ complex (absorbance at 593 nm). Measuring reducing power; does not involve a radical [1].
ORAC [2] HAT Antioxidant inhibits the peroxyl radical (ROO•)-induced oxidation of a fluorescent probe. Decay of fluorescence over time (Area Under the Curve). Biologically relevant, but more complex [1] [2].
CUPRAC [4] SET Antioxidant reduces the colorless Cu²⁺-neocuproine complex. Formation of a yellow-orange Cu⁺-neocuproine complex (absorbance at 450 nm). Alternative to FRAP; measures reducing power [1].

Abbreviations: SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity; CUPRAC: Cupric Reducing Antioxidant Capacity.

Experimental Workflow for Comparison

The following diagram illustrates the general workflow researchers follow when comparing the antioxidant activity of two compounds, from sample preparation to data analysis.

Start Start: Plan Comparison SamplePrep Sample Preparation (Compound dissolution in appropriate solvents) Start->SamplePrep AssaySelection Assay Selection (e.g., DPPH, ABTS, FRAP, ORAC) SamplePrep->AssaySelection Procedure Standard Procedure Execution (Precise mixing, incubation, and measurement) AssaySelection->Procedure DataAnalysis Data Analysis (Calculate IC₅₀, EC₅₀, or Trolox Equivalents) Procedure->DataAnalysis Comparison Result Comparison (Statistical analysis of activity differences) DataAnalysis->Comparison End Report Findings Comparison->End

How to Interpret Comparative Data

When a direct comparison study is found, you can evaluate it based on the following points:

  • Look for IC₅₀ or EC₅₀ values: The Half Maximal Inhibitory Concentration (IC₅₀) or Half Maximal Effective Concentration (EC₅₀) is a crucial parameter. A lower IC₅₀/EC₅₀ value indicates a more potent antioxidant, as less of the compound is required to achieve the same effect [6] [4].
  • Compare against the standard: Ascorbic acid (Vitamin C) is often used as a reference standard in antioxidant studies. The activity of a novel compound like this compound is frequently reported relative to ascorbic acid to provide context for its potency [7].
  • Consider the mechanism: A compound might be very strong in a SET-based assay (like FRAP) but less effective in a HAT-based assay (like ORAC), and vice versa. Strong performance across multiple assay types is a good indicator of robust antioxidant potential [1] [2].

References

Experimental Outcomes of Isolongifolene in Rotenone-Induced PD Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from studies investigating the neuroprotective effects of Isolongifolene.

Experimental Category Specific Measure Rotenone-Induced Change Effect of this compound (ILF) Treatment Dosage and Model
Behavioral & Motor Function Spontaneous locomotion & rotarod performance Significant motor impairment [1] Dose-dependently ameliorated impairment; 10 mg/kg selected as effective dose [1] 5, 10, 20 mg/kg; Male Wistar rats [1]
Neuromuscular strength (Hang test) Reduced hanging time [2] Significantly improved hanging ability [2] 10 mg/kg; Male Wistar rats [2]
Catalepsy (Bar test) Increased cataleptic score [2] Significantly improved cataleptic score [2] 10 mg/kg; Male Wistar rats [2]
Neurochemical & Molecular Markers Striatal Dopamine (DA) Significant loss [1] Dose-dependently ameliorated DA loss [1] 5, 10, 20 mg/kg; Male Wistar rats [1]
Tyrosine Hydroxylase (TH), DA Transporter (DAT), VMAT2 Significant decrease [1] Dramatically increased expression [1] 10 mg/kg; Male Wistar rats [1]
α-synuclein Significant upregulation [1] Reduced upregulation [1] 10 mg/kg; Male Wistar rats [1]
Oxidative Stress Markers Lipid Peroxidation (TBARS) Increased levels [2] Prevented the increase [2] 10 mg/kg; Male Wistar rats [2]
Antioxidant Enzymes (SOD, Catalase, GPx) and GSH Decreased activities/levels [2] Significantly improved activities and levels [2] 10 mg/kg; Male Wistar rats [2]
Apoptotic Markers Pro-apoptotic proteins (Bax, Cyt-C, Caspases-3, -8, -9) Upregulated expression [1] Reduced expression [1] 10 mg/kg; Male Wistar rats [1]
Anti-apoptotic protein (Bcl-2) Decreased expression [1] Increased expression [1] 10 mg/kg; Male Wistar rats [1]

Experimental Protocols and Methodologies

For researchers looking to replicate or understand these studies, here is a summary of the key methodological details.

  • Animal Models: The in vivo studies were conducted on adult male Wistar rats (weights 225-250 g) [1] [2]. Animals were housed under standard 12-hour light/dark cycles with access to food and water.
  • Parkinson's Disease Induction: PD was induced by daily intraperitoneal (i.p.) injection of rotenone at a dose of 2.5 mg/kg for 4-5 weeks [1] [2]. Rotenone was first dissolved in dimethyl sulfoxide (DMSO) and then diluted in a vehicle such as sunflower oil to the final concentration [2].
  • This compound Treatment: ILF was administered orally, dissolved in sunflower oil [2]. Doses of 5, 10, and 20 mg/kg were tested, with 10 mg/kg established as the effective dose for subsequent detailed investigations [1]. Treatment typically occurred one hour prior to each rotenone injection and continued for the duration of the study (35 days) [2].
  • Key Behavioral Assessments:
    • Rotarod Performance: Evaluates motor coordination and balance by measuring the latency of a rodent to fall from a rotating rod [1].
    • Hang Test: Assesses neuromuscular strength by measuring the time a rat can hang from a horizontal grid [2].
    • Catalepsy Test (Bar Test): Measures motor rigidity and bradykinesia by recording the time a rat maintains an imposed posture with its forepaws on a bar [2].
  • Tissue Analysis: At the endpoint, rats were sacrificed, and brain regions like the substantia nigra and striatum were dissected. Analyses included:
    • Neurochemical: Striatal dopamine content measurement [1].
    • Biochemical: Assessment of lipid peroxidation (TBARS) and antioxidant levels (SOD, Catalase, GPx, GSH) [2].
    • Molecular Protein Expression: Analysis using techniques like Western blot to measure levels of TH, DAT, VMAT2, α-synuclein, and apoptotic proteins (Bax, Bcl-2, Caspases) [1].

Proposed Signaling Pathways for ILF's Neuroprotective Effect

While the exact signaling pathways were elucidated in an in vitro study using human neuroblastoma cells (SH-SY5Y) [3], they provide a mechanistic basis for the in vivo observations. The following diagram illustrates this proposed pathway.

G ILF This compound (ILF) PI3K PIP₂ → PIP₃ ILF->PI3K ↑ p-PI3K Akt Akt (activated) PI3K->Akt ↑ p-Akt GSK3b GSK-3β (inhibited) Akt->GSK3b ↑ p-GSK-3β Apoptosis ↓ Mitochondrial Dysfunction ↓ Apoptosis GSK3b->Apoptosis OxStress ↓ Oxidative Stress GSK3b->OxStress

The evidence suggests that this compound is a promising natural compound for neuroprotection in Parkinson's disease models. To further aid your research, consider that:

  • For comparative purposes, other compounds like Linagliptin have also shown efficacy in similar rotenone models, improving motor function and targeting oxidative stress and apoptosis at a dose of 10 mg/kg [4].
  • For advanced delivery, one study reported on the synthesis of This compound-loaded chitosan nanoparticles for enhanced drug delivery, though this research was focused on cancer applications [5].

References

Experimental Data Comparison: Isolongifolene vs. Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the research on how isolongifolene (ISO) affects Bcl-2 and Bax expression.

Study Model Treatment Groups Effect on Bcl-2 (Anti-apoptotic) Effect on Bax (Pro-apoptotic) Effect on Apoptosis Citation
Mouse Liver I/R Injury Control (I/R) Established baseline Established baseline Severe injury & cell death [1]
I/R + ISO (40 mg/kg) Increased protein level Decreased protein level Significantly alleviated injury [1]
Rat Parkinson's Model Control (Rotenone) Decreased protein level Increased protein level Dopamine neuron loss [2]
Rotenone + ILF (10 mg/kg) Increased expression Decreased expression Ameliorated neurotoxicity [2]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

  • Liver Ischemia/Reperfusion (I/R) Injury Model [1]

    • Animals: Male C57BL/6J mice (6–8 weeks old).
    • Model Establishment: A partial (70%) hepatic ischemia model was used. The left and middle hepatic artery and portal vein branches were clamped for 60 minutes, followed by reperfusion.
    • Drug Treatment: ISO was dissolved in a vehicle (5% DMSO + 95% corn oil) and administered intraperitoneally at doses of 10, 20, and 40 mg/kg, 1 hour before the ischemia procedure.
    • Sample Collection: Blood and liver tissue samples were collected after 6 hours of reperfusion.
    • Assessment Methods:
      • Liver Injury: Serum ALT and AST levels were measured.
      • Histology: Liver tissue necrosis was assessed using H&E staining.
      • Protein Expression: Levels of Bcl-2, Bax, and pathway proteins (p-AMPK, PGC1α) were analyzed by Western blot.
  • Rotenone-Induced Parkinson's Disease Model [2]

    • Animals: Male albino Wistar rats.
    • Model Establishment: PD was induced by subcutaneous injection of 2.5 mg/kg rotenone for 4 weeks.
    • Drug Treatment: ILF was administered at 5, 10, and 20 mg/kg doses. The 10 mg/kg dose was selected for further investigation based on efficacy.
    • Behavioral Tests: Spontaneous locomotion and rotarod performance were evaluated.
    • Biochemical Analysis:
      • Neurochemistry: Striatal dopamine content was measured.
      • Protein Expression: Levels of Bax, Bcl-2, Cyt-C, and caspases (-3, -8, -9) were determined by Western blot.

Mechanism of Action and Signaling Pathways

The protective effect of this compound is linked to its ability to modulate specific cell signaling pathways. The following diagram illustrates the key mechanisms identified across the studies.

G This compound This compound AMPK_PGC1α_Pathway AMPK/PGC1α Pathway Activation This compound->AMPK_PGC1α_Pathway Liver I/R Study PI3K_AKT_Pathway PI3K/AKT Pathway Activation This compound->PI3K_AKT_Pathway Parkinson's Study Oxidative_Stress ↓ Oxidative Stress AMPK_PGC1α_Pathway->Oxidative_Stress Inflammatory_Response ↓ Inflammatory Response AMPK_PGC1α_Pathway->Inflammatory_Response PI3K_AKT_Pathway->Oxidative_Stress Mitochondrial_Dysfunction ↓ Mitochondrial Dysfunction PI3K_AKT_Pathway->Mitochondrial_Dysfunction Bcl2_Up ↑ Bcl-2 Expression Oxidative_Stress->Bcl2_Up Bax_Down ↓ Bax Expression Oxidative_Stress->Bax_Down Mitochondrial_Dysfunction->Bcl2_Up Mitochondrial_Dysfunction->Bax_Down Inflammatory_Response->Bcl2_Up Inflammatory_Response->Bax_Down Cytochrome_C_Release ↓ Cytochrome C Release Bcl2_Up->Cytochrome_C_Release Bax_Down->Cytochrome_C_Release Caspase_Activation ↓ Caspase-3, -8, -9 Activation Cytochrome_C_Release->Caspase_Activation Outcome Reduced Apoptosis & Cell Death Caspase_Activation->Outcome

Based on the gathered data, here are the core mechanisms through which this compound influences Bcl-2 and Bax:

  • Inflammatory & Oxidative Stress Control: this compound activates the AMPK-PGC1α signaling pathway, which reduces oxidative stress and the inflammatory response. This improved cellular environment promotes the upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax [1].
  • Direct Apoptosis Regulation: The compound demonstrates direct anti-apoptotic activity by modulating the core regulators of mitochondrial apoptosis. It increases Bcl-2 protein levels while decreasing Bax protein levels, leading to a higher Bcl-2/Bax ratio. This shift prevents mitochondrial outer membrane permeabilization (MOMP), thereby inhibiting the release of cytochrome c and the subsequent activation of executioner caspases (e.g., caspase-3) [1] [2].
  • Upstream Signaling Modulation: In other models, this compound has been shown to activate the PI3K/AKT signaling pathway, a key survival pathway. This activation helps to mitigate mitochondrial dysfunction and oxidative stress, which indirectly supports the pro-survival Bcl-2/Bax balance [2] [3].

Future Research Directions

While the current data is promising, several areas require further investigation to fully establish this compound's therapeutic potential:

  • Cancer Context: Current evidence in cancer models is limited to isolongifolenone derivatives (e.g., compound E10), not the parent this compound molecule. These derivatives induce cancer cell apoptosis through different pathways, such as p53/mTOR/autophagy, and by increasing ROS, not by upregulating Bcl-2 [4].
  • Anti-inflammatory and Mitochondrial Effects: The noted studies suggest that this compound's anti-inflammatory and direct mitochondrial protective abilities are significant to its mechanism but warrant more in-depth study [2].

References

Isolongifolene fragrance performance vs synthetic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Olfactory Profile of Isolongifolanone

Isolongifolanone is a sesquiterpene ketone derived from turpentine, a pine-based source. It is valued for its stable woody and ambery notes and is considered a sustainable, bio-based alternative to purely petroleum-derived synthetics [1] [2].

The table below summarizes its core characteristics:

Property Isolongifolanone General Synthetic Compounds (Context)
Chemical Identity C15H24O [1] Varies widely (e.g., esters, aldehydes, lactones) [3]
Origin Turpentine (Renewable pine resin) [1] [2] Predominantly petroleum-based [3] [2]
Primary Odor Profile Fresh, dry, diffusive woody with rich amber quality [4] [5] Diverse (floral, fruity, musky, etc.) [3]
Tenacity Several days on a scent blotter [5] Highly variable
Renewable Carbon >50% [5] Typically low [2]
Biodegradability Non-biodegradable [5] Varies, but many are persistent environmental contaminants [3]
Ecotoxicity Classified as toxic to aquatic life [5] Varies; some (e.g., certain synthetic musks, phthalates) are noted for ecological and health risks [3]

Application Performance and Stability Data

Performance data for Isolongifolanone indicates how it maintains its odor profile across various challenging formulations. The following table collates experimental stability ratings from a major manufacturer, where a higher number of stars indicates better performance [5].

Application Medium pH Stability Performance (★ = poor, ★★★★★ = good)
Acid Cleaner 2 ★★★
Fabric Conditioner 3 ★★★★★
Shampoo 6 ★★★★★
Liquid Detergent 9 ★★★★★
Soap 10 ★★★★★
Powder Detergent 10.5

Experimental Protocols for Performance Assessment

For researchers aiming to validate or compare fragrance performance, here are detailed methodologies for key tests cited in the available data.

  • Stability Testing in End-Product Formulations

    • Objective: To evaluate the odor integrity and intensity of a fragrance material after incorporation into a finished product.
    • Method: The fragrance compound is incorporated into various base formulations at a specified use level. These bases are designed to have different pH levels. The samples are stored under controlled conditions and assessed by a panel of trained perfumers or evaluators at set intervals. The evaluation typically involves smelling the product to check for any deviation from the original odor profile, loss of intensity, or discoloration [5].
  • Psychophysical Evaluation of Odor Perception

    • Objective: To quantitatively measure the subjective perception of an odorant's character, intensity, and pleasantness.
    • Method: Human subjects are exposed to odorants, often at different dilutions. Using computer-based tools, subjects then rate the odor against a set of predefined semantic descriptors on a scale. To obtain objective physiological data, techniques like Electroencephalography (EEG) and Galvanic Skin Response (GSR) can be employed simultaneously. EEG measures changes in brain wave patterns, while GSR measures emotional arousal through skin conductance [6] [7].
  • Quantitative Structure-Odor Relationship (QSOR) Modeling

    • Objective: To predict the odor character of a molecule based on its physicochemical properties.
    • Method: This computational approach involves several steps [8]:
      • Data Collection: A dataset of odorant molecules is compiled, including their known perceptual ratings and molecular descriptors.
      • Feature Calculation: Hundreds of molecular parameters are computed for each molecule.
      • Model Training: Machine learning algorithms are trained on this data to find relationships between the molecular features and the odor perception.
      • Validation: The model's predictive accuracy is tested on a set of molecules it was not trained on.

The Olfactory Signaling Pathway

The biological mechanism of smell perception is fundamental to understanding fragrance performance. The following diagram illustrates the pathway from chemical stimulus to neural signal.

OlfactoryPathway Start Odorant Molecule (Isolongifolanone, etc.) A 1. Binding to Olfactory Receptor (OR) Start->A B 2. G-protein (Gαₒₗf) Activation A->B C 3. cAMP Production (Adenylyl Cyclase) B->C D 4. Ion Channel Opening (CNG Channel) C->D E 5. Neuron Depolarization D->E F 6. Signal to Olfactory Bulb and Brain E->F

This pathway is universal for all odorants. The unique perception of a scent arises because a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants [7] [9]. Genetic variations in these receptors, including segregating pseudogenes and copy number variations, are a primary source of individual differences in odor perception [9].

Performance Summary and Research Considerations

Isolongifolanone presents a profile of a stable, versatile, and sustainable fragrance ingredient with a distinct woody-amber character.

  • For Performance and Stability: It demonstrates high stability across a wide pH range, making it a robust choice for many personal care and household product formulations [5].
  • For Sustainability: Its derivation from turpentine offers a renewable and biodegradable alternative to petroleum-based synthetics, aligning with green chemistry principles [2] [5].
  • For Olfactory Impact: It is characterized as a diffusive and impactful material with good tenacity, suitable for use in mid to base notes [4] [5].

A primary research challenge is the lack of direct, head-to-head experimental data comparing Isolongifolanone to other specific synthetic woody compounds in controlled studies. Future research could focus on generating this comparative data, particularly using advanced psychophysical and biometric methods to quantify its subjective impact and further investigate its potential effects on biological systems beyond the olfactory receptors.

References

Isolongifolene safety profile vs commercial antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Biological Profiles

The table below consolidates key information on Isolongifolene and several common antioxidant types.

Compound Name Category Reported Biological Activities Reported Safety Profile / Concerns Key Experimental Findings
This compound [1] [2] Natural Sesquiterpene Antioxidant, anti-inflammatory, anti-apoptotic, neuroprotective [2]. Limited data; classified as an irritant (Xi, R36/38) [1]. Recommended fragrance use up to 4% [1]. In a mouse liver I/R model, 40 mg/kg reduced markers of liver damage (ALT, AST) and oxidative stress, and inhibited inflammation and apoptosis [2].
Butylated Hydroxyanisole (BHA) & Butylated Hydroxytoluene (BHT) [3] [4] Synthetic Phenolic Antioxidants Food preservatives to prevent rancidity [5]. Some studies conclude no cancer hazard and potential anticarcinogenic effects at food additive levels [3]. Network toxicology predicts potential hepatotoxicity, nephrotoxicity, and endocrine disruption [4]. A 1999 review concluded BHA/BHT pose no cancer hazard and may be anticarcinogenic [3]. In silico models suggest high doses may trigger liver/kidney damage via inflammatory pathways (e.g., NF-κB) [4].
tert-Butylhydroquinone (TBHQ) [4] Synthetic Phenolic Antioxidant Food preservative [4]. Network toxicology predicts potential hepatotoxicity and nephrotoxicity [4]. In silico analysis suggests TBHQ may induce inflammatory responses by activating the KEAP1 pathway and upregulating IL-6 and TNF-α [4].
Rosemary Extract [6] Natural Extract Antioxidant, antimicrobial, anti-inflammatory [6]. Considered safe; EFSA approves use in food up to 400 mg/kg (sum of carnosic acid/carnosol) [6]. Carnosic acid and carnosol are primary antioxidants, acting as potent scavengers of peroxyl radicals and metal chelators, showing higher efficacy than BHA/BHT in some studies [6].
Gamma-Tocopherol (γ-Tocopherol) [7] [8] Natural (Vitamin E) Potent antioxidant, anti-inflammatory, anticancer properties; uniquely traps reactive nitrogen species [7] [8]. Well-tolerated at physiological levels; high doses require evaluation [7]. Mitigates inflammation and cancer progression in animal models; reduces inflammation markers in patients with kidney disease and mild asthma [7]. Its metabolite, 13'-COOH, inhibits COX-2 and 5-LOX [8].

Experimental Data and Mechanistic Insights

This compound in Liver Injury Model

A 2022 study provides the most concrete experimental data for this compound's bioactivity [2].

  • Experimental Protocol:
    • Model: An in vivo mouse model of liver ischemia/reperfusion (I/R) injury and an in vitro AML12 cell hypoxia/reoxygenation (H/R) model.
    • Treatment: Mice were pretreated with this compound at 10, 20, and 40 mg/kg before I/R surgery. The 40 mg/kg dose showed the most significant effect [2].
    • Key Assays:
      • Liver Damage: Measured plasma ALT and AST levels and histologically assessed liver necrotic area.
      • Oxidative Stress: Measured levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH) in liver tissue.
      • Inflammation & Apoptosis: Analyzed pro-inflammatory cytokines (TNF-α, IL-6) and apoptosis-executing enzyme (Caspase-3) via ELISA and Western Blot.
      • Pathway Analysis: Assessed phosphorylation of key proteins (AMPK, PGC1α) in the AMPK-PGC1α signaling pathway via Western Blot [2].
  • Proposed Mechanism: The study concluded that this compound's protective effects are mediated through the activation of the AMPK-PGC1α signaling pathway. This activation helps maintain mitochondrial function, thereby reducing the cascade of oxidative stress, inflammation, and apoptosis following I/R injury [2].

The following diagram illustrates this proposed signaling pathway and the experimental workflow used to validate it.

G cluster_methods Experimental Validation (Li et al., 2022) This compound This compound AMPK_PGC1α_Pathway Activation of AMPK-PGC1α Signaling Pathway This compound->AMPK_PGC1α_Pathway Mitochondrial_Protection Improved Mitochondrial Function & Biogenesis AMPK_PGC1α_Pathway->Mitochondrial_Protection Reduced_Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Protection->Reduced_Oxidative_Stress Inhibited_Inflammation Inhibited Inflammation Mitochondrial_Protection->Inhibited_Inflammation Inhibited_Apoptosis Inhibited Apoptosis Mitochondrial_Protection->Inhibited_Apoptosis Liver_Protection Protected Liver Function (Reduced ALT/AST & Necrosis) Reduced_Oxidative_Stress->Liver_Protection Inhibited_Inflammation->Liver_Protection Inhibited_Apoptosis->Liver_Protection Liver_IR_Injury Liver_IR_Injury Liver_IR_Injury->this compound Pre-treatment Cell_HR_Injury Cell_HR_Injury Cell_HR_Injury->this compound Pre-treatment In_Vivo In Vivo: Mouse Liver I/R Model Assay1 Assays: ALT, AST, Necrotic Area In_Vivo->Assay1 Assay2 Assays: MDA, SOD, GSH In_Vivo->Assay2 Assay3 Assays: TNF-α, IL-6, Caspase-3 In_Vivo->Assay3 Assay4 Western Blot: p-AMPK, PGC1α In_Vivo->Assay4 In_Vitro In Vitro: AML12 Cell H/R Model In_Vitro->Assay2 In_Vitro->Assay3 In_Vitro->Assay4

Commercial Antioxidants: Mechanisms and Concerns
  • Synthetic Phenolics (BHA, BHT, TBHQ): While deemed safe for use in food, modern computational toxicology models suggest potential mechanisms for toxicity at high doses. These include the induction of oxidative stress, interference with endocrine function, and the activation of specific inflammatory pathways such as NF-κB and KEAP1, potentially leading to hepatotoxicity and nephrotoxicity [4].
  • Natural Antioxidants (Rosemary Extract, Gamma-Tocopherol):
    • Rosemary Extract: Its primary active compounds, carnosic acid and carnosol, are potent chain-breaking antioxidants that scavenge peroxyl radicals and act as metal chelators. Their mechanism is well-established and considered safe and effective [6].
    • Gamma-Tocopherol: This form of Vitamin E not only neutralizes reactive oxygen species (ROS) but also uniquely traps reactive nitrogen species (RNS). Its anti-inflammatory activity is further enhanced by its metabolite, 13'-carboxychromanol (13'-COOH), which inhibits key enzymes like COX-2 and 5-LOX [8].

Conclusion and Research Outlook

For researchers and drug development professionals, the choice between this compound and commercial antioxidants hinges on the stage of development and the required evidence base.

  • This compound is a promising preclinical candidate. It demonstrates a compelling multi-faceted mechanism of action in a disease-relevant model (liver I/R injury) [2]. However, its safety profile is not yet as comprehensively established as that of older compounds, with data currently limited to a skin/eye irritant classification [1]. Significant investment in further toxicological and pharmacokinetic studies is required.
  • Commercial Synthetic Antioxidants (BHA, BHT, TBHQ) have the advantage of extensive historical use and regulatory approval in food, which can streamline their repurposing for pharmaceutical applications [3]. However, they carry ongoing debates and emerging computational evidence regarding potential toxicities at high or chronic doses, which must be carefully considered for new drug formulations [4].
  • Other Natural Antioxidants (Rosemary Extract, Gamma-Tocopherol) represent a middle ground, offering a stronger mechanistic understanding and a safety profile that is often considered more favorable than that of synthetic phenolics [6] [7]. Gamma-Tocopherol, in particular, has a growing body of evidence supporting its unique bioactivities [8].

References

Isolongifolene anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Profile of Isolongifolene

Model System Inducer of Inflammation/Injury Dosages Tested Key Anti-Inflammatory Outcomes Mechanistic Insights
Mouse Liver I/R Injury [1] Ischemia/Reperfusion 10, 20, 40 mg/kg ↓ Serum ALT/AST levels; ↓ Necrotic area; ↓ Inflammatory cytokines (IL-1β, IL-6, MCP-1, TNF-α); ↓ Inflammatory cell infiltration [1] Activates the AMPK-PGC1α signaling pathway, leading to reduced inflammation, oxidative stress, and apoptosis [1].
Rat Parkinson's Model [2] Rotenone 10 mg/kg Improved muscle strength and reduced catalepsy; ↓ Oxidative stress markers (TBARS); ↑ Antioxidant enzymes (SOD, Catalase, GPx, GSH) [2]. Exerts antioxidant and neuroprotective effects, mitigating inflammation secondary to oxidative stress [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the methodologies used in the cited studies.

  • In Vivo Liver Ischemia/Reperfusion (I/R) Model [1]

    • Model Establishment: A mouse model of liver I/R injury was established. An AML12 cell line model was also subjected to Hypoxia/Reoxygenation (H/R) to mimic the injury in vitro.
    • Treatment Protocol: Mice were pretreated with different concentrations of this compound (10, 20, 40 mg/kg) before the I/R procedure.
    • Key Assessments:
      • Inflammation: Measured serum levels of IL-1β, IL-6, MCP-1, and TNF-α. Myeloperoxidase (MPO)-positive cell infiltration in the liver was also assessed.
      • Pathway Analysis: Protein expression levels of p-AMPK and PGC1α were determined by Western blotting. The AMPK inhibitor, Compound C, was used to confirm the pathway's role.
      • Additional Measures: Serum transaminases (ALT, AST) for liver function, TUNEL staining for apoptosis, and MDA/GSH/SOD levels for oxidative stress.
  • In Vivo Rotenone-Induced Parkinson's Model [2]

    • Model Establishment: Adult male Wistar rats were administered rotenone (2.5 mg/kg, i.p.) dissolved in sunflower oil for 35 days to induce Parkinson's-like pathology.
    • Treatment Protocol: this compound (10 mg/kg, dissolved in sunflower oil) was administered orally 1 hour prior to each rotenone injection for 35 days.
    • Key Assessments:
      • Behavioral Tests:
        • Hang Test: To assess neuromuscular strength by measuring the time a rat can hang from an inverted grid.
        • Catalepsy Test: Using a bar test to measure the time until a rat removes one paw from a bar, assessing motor impairment.
      • Biochemical Analysis: Post-experiment, the substantia nigra was dissected to measure:
        • Oxidative Stress: Levels of Thiobarbituric Acid Reactive Substances (TBARS) and reduced Glutathione (GSH).
        • Antioxidant Enzymes: Activities of Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx).

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound exerts its protective effects in liver I/R injury, as identified in the research [1].

G This compound in Liver I/R Injury ISO This compound (ISO) AMPK P-AMPK (Activated) ISO->AMPK Activates PGC1a PGC1α AMPK->PGC1a Upregulates Inflammation ↓ Inflammation (IL-1β, IL-6, TNF-α) PGC1a->Inflammation OxStress ↓ Oxidative Stress PGC1a->OxStress Apoptosis ↓ Apoptosis PGC1a->Apoptosis Outcome Protected Liver Cells Reduced I/R Injury Inflammation->Outcome OxStress->Outcome Apoptosis->Outcome

Comparative Context and Research Implications

The anti-inflammatory activity of this compound is closely linked to its potent antioxidant properties, as a significant source of inflammation in the studied models is oxidative stress [1] [2]. While the search results do not provide a direct, quantitative comparison with other compounds like standard drugs, the data shows its effect is mediated through a specific and relevant molecular pathway (AMPK-PGC1α).

Further research is needed to fully characterize this compound's potential. Key directions include:

  • Testing its efficacy in other models of inflammation (e.g., rheumatoid arthritis, colitis).
  • Conducting direct, dose-for-dose comparative studies with standard anti-inflammatory drugs.
  • Investigating its pharmacokinetics and safety profile in greater depth to assess its therapeutic potential.

References

×

XLogP3

5

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

E0LN4V7EY4
PX6N25M90H

GHS Hazard Statements

Aggregated GHS information provided by 1599 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1599 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1598 of 1599 companies with hazard statement code(s):;
H304 (95.37%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

17015-38-2
1135-66-6

Use Classification

Fragrance Ingredients

General Manufacturing Information

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types